Coixenolide
Description
Properties
CAS No. |
29066-43-1 |
|---|---|
Molecular Formula |
C38H70O4 |
Molecular Weight |
591.0 g/mol |
IUPAC Name |
[(2S,3R)-3-[(Z)-hexadec-9-enoyl]oxybutan-2-yl] (E)-octadec-11-enoate |
InChI |
InChI=1S/C38H70O4/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-38(40)42-36(4)35(3)41-37(39)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2/h15-18,35-36H,5-14,19-34H2,1-4H3/b17-15+,18-16-/t35-,36+/m1/s1 |
InChI Key |
DPQCZNIGGNJGTD-MVCBGFDASA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Coixenolide
An In-depth Technical Guide on the Core Mechanism of Action of Coixenolide
Introduction
This compound is a bioactive fatty acid ester isolated from the seeds of Coix lacryma-jobi (Job's tears), a gramineous plant widely utilized in traditional Chinese medicine and as a functional food.[1][2] Possessing a range of pharmacological properties, this compound has demonstrated significant anti-inflammatory, anti-tumor, and analgesic activities.[1][3] At a physiological level, it exhibits a dose-dependent biphasic effect, stimulating the lungs, heart, and muscle tissues at low concentrations while showing inhibitory effects at higher doses.[1][3] This technical guide synthesizes current research to elucidate the molecular mechanisms underpinning this compound's therapeutic potential, with a focus on its anti-cancer activities.
Core Mechanism of Action: Anti-Tumor Effects
The primary anti-tumor mechanism of this compound is multifaceted, involving the inhibition of critical inflammatory pathways, induction of programmed cell death (apoptosis), and modulation of cell cycle progression.
Inhibition of NF-κB Signaling Pathway
A predominant mechanism attributed to this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In many cancer cells, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.
This compound's inhibitory action is thought to occur by preventing the degradation of IκB-α (inhibitor of κB). This action sequesters the NF-κB (p50/p65) dimer in the cytoplasm, blocking its nuclear translocation and subsequent activation of downstream pro-survival genes.[4]
Caption: this compound inhibits the NF-κB pathway by preventing IκB-α degradation.
Induction of Apoptosis
This compound and its source, Coix seed oil, have been shown to induce apoptosis in various cancer cell lines.[5][6] This process is primarily mediated through the intrinsic mitochondrial pathway. Key observations include:
-
Caspase Activation: Treatment with Coix seed extracts leads to a significant increase in the activity of caspase-3, a critical executioner caspase in the apoptotic cascade.[6]
-
Bcl-2 Family Regulation: Coix seed oil has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[7]
Caption: this compound induces apoptosis via caspase activation and Bcl-2 family modulation.
Modulation of PI3K/AKT and PPAR Signaling Pathways
Recent studies suggest that Coix seed extracts, containing this compound, can modulate other critical signaling pathways:
-
PI3K/AKT Pathway: Coix seed oil has been found to inhibit the PI3K/AKT signaling pathway, which is a central regulator of cell survival, proliferation, and growth.[7][8] Inhibition of this pathway contributes to the induction of cell cycle arrest and apoptosis in cancer cells.[7][9]
-
PPAR Signaling Pathway: Network pharmacology and metabolomics analyses have identified the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway as a potential target for Coix seed extract in regulating glycolipid metabolism.[8][10] This suggests a role in metabolic reprogramming, which is a hallmark of cancer.
Quantitative Data
The following table summarizes quantitative data related to the bioactivity of this compound and its source extracts. It is important to note that much of the available data pertains to Coix seed oil (CSO) or extracts rather than purified this compound.
| Compound/Extract | Cell Line(s) | Assay | Result | Reference |
| Coix Seed Oil (CSO) | HT-29 (Colon) | CCK-8 | IC₅₀: 5.30 ± 0.21 mg/mL (24h) | [7] |
| Coix Seed Oil (CSO) | HT-29 (Colon) | CCK-8 | IC₅₀: 1.78 ± 0.11 mg/mL (72h) | [7] |
| Coix Seed Oil (CSO) | Caco-2 (Colon) | CCK-8 | IC₅₀: 7.00 ± 0.34 mg/mL (24h) | [7] |
| Coix Seed Oil (CSO) | Caco-2 (Colon) | CCK-8 | IC₅₀: 2.84 ± 0.21 mg/mL (72h) | [7] |
| Coix Seed Oil (CSO) | HCT-116 (Colon) | CCK-8 | IC₅₀: 8.74 ± 0.17 mg/mL (24h) | [7] |
| Coix Seed Oil (CSO) | HCT-116 (Colon) | CCK-8 | IC₅₀: 3.00 ± 0.25 mg/mL (72h) | [7] |
| Coix Seed Aqueous Extract | B16F10 (Melanoma) | Viability | IC₅₀: ~1.5 mg/mL | [2][11] |
| Coix Seed Ethanolic Extract | B16F10 (Melanoma) | Tyrosinase Activity | 48.4% inhibition at 1 mg/mL | [2][12] |
| This compound Content | Coix Seeds | Extraction | 176.77 ± 5.91 to 238.60 ± 0.21 µg/g | [2][12] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the cytotoxic effects of this compound or Coix seed oil on cancer cell lines.[7]
-
Cell Culture: Cancer cells (e.g., HT-29) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., CSO at 0, 1, 2, 4, 6, 8 mg/mL) and incubated for specified durations (e.g., 24, 48, 72 hours).
-
Reagent Addition: After incubation, 10 µL of CCK-8 solution (or MTT solution) is added to each well. The plate is then incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Caption: Experimental workflow for determining cell viability using MTT or CCK-8 assay.
Western Blot Analysis for Apoptotic Proteins
This method is used to quantify the expression levels of key proteins involved in apoptosis, such as Bax and Bcl-2.[7]
-
Cell Lysis: After treatment with the test compound, cells are harvested and lysed using RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-β-actin).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Isolation and Purification of this compound
This protocol provides a general method for extracting this compound from Coix seeds.[11]
-
Pulverization: Desiccated Coix seeds are pulverized and sieved through an 80-mesh screen.
-
Soxhlet Extraction: The resulting powder is subjected to preparative Soxhlet extraction using acetone (B3395972) as the solvent for approximately 3 hours.
-
Concentration: The extract is concentrated using a rotary evaporator to yield a syrup.
-
Solvent Partitioning: The syrup is dissolved in petroleum ether, filtered, and the filtrate is re-concentrated to yield a reddish-brown syrup.
-
Further Purification: The crude this compound can be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Conclusion
This compound exerts its potent anti-tumor effects through a coordinated mechanism involving the suppression of the pro-inflammatory NF-κB pathway and the modulation of the PI3K/AKT survival pathway. Concurrently, it promotes cancer cell death by inducing apoptosis through the intrinsic mitochondrial pathway, characterized by the activation of executioner caspases. The available quantitative data, primarily from Coix seed extracts, underscores its therapeutic potential. The detailed experimental protocols provided herein offer a framework for further investigation into its precise molecular targets and for optimizing its application in drug development. Future research focusing on the specific interactions of purified this compound with its target proteins will be crucial for fully elucidating its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Action Mechanism of Coixol from Soft-Shelled Adlay on Tyrosinase: The Future of Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro anti-cancer activities of Job’s tears (Coix lachryma-jobi Linn.) extracts on human colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor effect of coix seed based on the theory of medicinal and food homology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Properties of Coix Seed Oil against HT-29 Colon Cells through Regulation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coix Seed Extract Attenuates Glycolipid Metabolism Disorder in Hyperlipidemia Mice Through PPAR Signaling Pathway Based on Metabolomics and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of apoptosis in HCT116 and HepG2 cells by Coix lacryma-jobi var. lacryma-jobi seed extract in combination with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Action Mechanism of Coixol from Soft-Shelled Adlay on Tyrosinase: The Future of Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Coixenolide Signaling Pathways in Cancer Cells: An In-depth Technical Guide
Disclaimer: This technical guide focuses on the signaling pathways modulated by Coix seed extracts and oils, which are rich sources of Coixenolide. While this compound is a major bioactive component, the majority of the available research has been conducted on these extracts rather than the pure compound. Therefore, the quantitative data and some mechanistic insights presented herein pertain to Coix seed preparations and may not be solely attributable to this compound.
Introduction
This compound, a glyceride derivative found in the seeds of Coix lacryma-jobi (Job's tears), has garnered significant attention for its potential anti-tumor properties.[1] Extensive research into Coix seed oil (CSO) and various extracts has revealed their ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in a variety of cancer types, including but not limited to colon, lung, and breast cancers.[1][2][3] This guide provides a detailed overview of the core signaling pathways modulated by Coix seed preparations, with a focus on the molecular mechanisms that underpin their anti-cancer effects. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising natural product.
Core Signaling Pathways Modulated by Coix Seed Preparations
Coix seed extracts exert their anti-neoplastic effects by targeting several key signaling cascades that are often dysregulated in cancer. The primary pathways identified include the NF-κB, PI3K/AKT, and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[4] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and survival.[5] Coix seed extract has been shown to inhibit NF-κB signaling, leading to the downregulation of its target genes, which are crucial for neoplasia.[6]
The proposed mechanism of NF-κB inhibition by Coix seed extract involves the suppression of Protein Kinase C (PKC) activity, a known activator of the NF-κB pathway.[6] This inhibition leads to reduced translocation of the RelA/p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory and anti-apoptotic genes.[6]
Downregulation of the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling node that governs cell survival, growth, proliferation, and metabolism.[1] Its aberrant activation is a frequent event in human cancers. Coix seed oil (CSO) has been demonstrated to induce apoptosis and cell cycle arrest in colon cancer cells by downregulating the PI3K/AKT signaling pathway.[1]
Treatment with CSO leads to a significant decrease in the expression of PI3K and the phosphorylation of AKT (p-AKT), a key downstream effector of PI3K.[1] This inhibition of AKT activity disrupts downstream signaling, leading to the modulation of proteins involved in apoptosis and cell cycle regulation.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing the ERK, JNK, and p38 subfamilies, plays a pivotal role in regulating cell proliferation, differentiation, and apoptosis.[7] The effect of Coix seed components on this pathway appears to be context-dependent. For instance, Coixol, another compound from Coix seeds, has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in LPS-induced macrophages, suggesting an anti-inflammatory role.[8] In the context of cancer, modulation of these kinases can lead to either cell survival or apoptosis. Further research is needed to fully elucidate the specific effects of pure this compound on the MAPK pathway in different cancer cell types.
Downstream Cellular Effects
The modulation of the aforementioned signaling pathways by Coix seed preparations culminates in several key anti-cancer cellular responses.
Induction of Apoptosis
A primary mechanism of action is the induction of programmed cell death, or apoptosis. This is achieved through the regulation of the Bcl-2 family of proteins and the activation of caspases. Coix seed oil has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[1][9]
Cell Cycle Arrest
Coix seed preparations can also halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Studies have demonstrated that Coix seed oil can induce cell cycle arrest at the G2 phase in HT-29 colon cancer cells.[1] This is associated with an increased expression of Cyclin B1.[1] In other studies, ethanolic extracts of adlay have been shown to cause G0/G1 phase arrest in breast and cervical cancer cells, accompanied by a decrease in CDK4 and Cyclin D1 protein expression.[9]
Data Presentation: Cytotoxicity of Coix Seed Oil
| Cell Line | Treatment Duration | IC50 (mg/mL) | Reference |
| HT-29 | 24 h | 5.30 ± 0.21 | [1] |
| Caco-2 | 24 h | 7.00 ± 0.34 | [1] |
| HCT-116 | 24 h | 8.74 ± 0.17 | [1] |
| HT-29 | 72 h | 1.78 ± 0.11 | [1] |
| Caco-2 | 72 h | 2.84 ± 0.21 | [1] |
| HCT-116 | 72 h | 3.00 ± 0.25 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to investigate the effects of this compound and related compounds on cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound dissolved in a suitable solvent like DMSO) and a vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway components.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (PI Staining)
This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the DNA content.
-
Data Analysis: Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Coix seed preparations, rich in this compound, demonstrate significant anti-cancer activity by modulating key signaling pathways, including NF-κB, PI3K/AKT, and MAPK. These molecular changes lead to the induction of apoptosis and cell cycle arrest in various cancer cell lines. While the current body of research provides a strong foundation for the therapeutic potential of Coix seed-derived compounds, further investigation into the specific effects of pure this compound is warranted. Elucidating the precise molecular targets and obtaining quantitative data on the potency of pure this compound will be crucial for its future development as a targeted anti-cancer agent. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting colorectal cancer with Herba Patriniae and Coix seed: Network pharmacology, molecular docking, and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Properties of Coix Seed Oil against HT-29 Colon Cells through Regulation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer effects of Coix seed extract through KCTD9-mediated ubiquitination of TOP2A in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Adlay Seed (Coix lacryma-jobi L. var. Ma-yuen Stapf.) Ethanolic Extract Fractions and Subfractions Induce Cell Cycle Arrest and Apoptosis in Human Breast and Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Biological Targets of Coixenolide in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coixenolide, a key bioactive compound isolated from the seeds of Coix lacryma-jobi L. (adlay or Job's tears), has garnered significant attention for its therapeutic potential, particularly in the realm of inflammation. As a major constituent of Kanglaite injection, an anti-tumor therapy, its pharmacological activities are of considerable interest. This technical guide provides an in-depth overview of the known and proposed biological targets of this compound in inflammatory processes, supported by available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. While research specifically isolating the effects of this compound is ongoing, this guide also draws upon the more extensively studied related compound, Coixol, found in the same plant, to provide a broader understanding of the potential mechanisms of action.
Core Biological Targets and Mechanisms of Action
The primary anti-inflammatory mechanism of this compound is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Additionally, evidence suggests that this compound targets key enzymes involved in the production of inflammatory mediators, namely Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) .
Inhibition of the NF-κB Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of NF-κB-dependent transcription.[1] In the canonical NF-κB pathway, inflammatory stimuli lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound interferes with this cascade, thereby reducing the expression of inflammatory cytokines and enzymes.
A related compound from Coix seeds, Coixol, has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3] This action prevents the nuclear translocation of p65 and subsequent gene transcription.
Downregulation of Pro-inflammatory Enzymes: COX-2 and iNOS
A direct consequence of NF-κB inhibition is the reduced expression of downstream target genes, including those encoding for COX-2 and iNOS. These enzymes are critical mediators of the inflammatory response.
-
Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators that contribute to pain, fever, and swelling. Studies on Kanglaite injection, which contains this compound as a primary active component, have demonstrated a selective inhibition of COX-2 expression in A549 lung carcinoma cells.[4]
-
Inducible Nitric Oxide Synthase (iNOS): iNOS produces large quantities of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation and tissue damage. The inhibition of NF-κB by this compound is expected to downregulate iNOS expression, thereby reducing NO production.
Potential Broader Anti-inflammatory Mechanisms (Inferred from Coixol)
While direct evidence for this compound is still emerging, the more extensively studied related compound, Coixol, provides insights into other potential anti-inflammatory pathways that may be relevant.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways (including ERK, JNK, and p38) are crucial for regulating the production of inflammatory cytokines. Coixol has been shown to inhibit the LPS-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in RAW 264.7 cells.[3] This suggests that compounds from Coix lacryma-jobi may exert their anti-inflammatory effects by modulating these key signaling cascades.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. Coixol has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[3] This inhibition leads to a reduction in the secretion of these key cytokines, representing another significant anti-inflammatory mechanism.
Quantitative Data on Anti-inflammatory Effects
Table 1: Effect of Coixol on Pro-inflammatory Cytokine Production
| Cytokine | Cell Line | Stimulant | Coixol Concentration | % Inhibition / Reduction | Reference |
| TNF-α | RAW 264.7 | LPS (1 µg/mL) | 100 µM | Significant Reduction | [3] |
| IL-6 | RAW 264.7 | LPS (1 µg/mL) | 100 µM | Significant Reduction | [3] |
| IL-1β | RAW 264.7 | LPS (1 µg/mL) | 100 µM | Significant Reduction | [3] |
Table 2: Effect of Coixol on Pro-inflammatory Enzyme Expression and NO Production
| Marker | Cell Line | Stimulant | Coixol Concentration | % Inhibition / Reduction | Reference |
| COX-2 | RAW 264.7 | LPS (1 µg/mL) | 100 µM | Significant Reduction | [3] |
| iNOS | RAW 264.7 | LPS (1 µg/mL) | 100 µM | Significant Reduction | [3] |
| NO | RAW 264.7 | LPS (1 µg/mL) | 100 µM | Significant Reduction | [3] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the investigation of the anti-inflammatory properties of compounds from Coix lacryma-jobi.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound or Coixol) for a specified period (e.g., 1-4 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 18-24 hours).
Western Blot Analysis for Protein Expression
-
Purpose: To determine the expression levels of key signaling proteins (e.g., p-IκBα, p-p65, COX-2, iNOS, p-ERK, p-JNK, p-p38, NLRP3, Caspase-1).
-
Procedure:
-
Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with specific primary antibodies against the target proteins overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Purpose: To measure the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Cell culture supernatant is collected after treatment.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.
-
The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Purpose: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
Cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate for the enzyme is added, leading to a color change.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
The cytokine concentration in the samples is determined by comparison to the standard curve.
-
Conclusion and Future Directions
This compound is a promising anti-inflammatory agent with a primary proposed mechanism of action centered on the inhibition of the NF-κB signaling pathway and the subsequent downregulation of pro-inflammatory enzymes like COX-2 and iNOS. While detailed mechanistic studies and quantitative data specifically for this compound are still somewhat limited, research on the related compound Coixol suggests a broader anti-inflammatory profile that may also involve the modulation of the MAPK and NLRP3 inflammasome pathways.
For drug development professionals, this compound represents a compelling lead compound. Future research should focus on:
-
Elucidating the precise molecular interactions of this compound with components of the NF-κB pathway.
-
Determining the IC50 values of pure this compound for the inhibition of COX-2, iNOS, and various inflammatory cytokines.
-
Investigating the direct effects of this compound on the MAPK and NLRP3 inflammasome pathways.
-
Exploring the potential for this compound or its derivatives to act as PPARγ agonists.
-
Conducting comprehensive in vivo studies to validate the anti-inflammatory efficacy and safety profile of this compound.
A deeper understanding of the specific biological targets and mechanisms of this compound will be crucial for its successful development as a novel therapeutic agent for inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Coixol Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effect of Kanglaite injection oncyclooxygenase activity in lung carcinoma A549 cell] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Coixenolide from Coix Seeds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coixenolide, a bioactive compound isolated from the seeds of Coix lacryma-jobi L. var. ma-yuen Stapf, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory and anti-tumor properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, presents quantitative data on its occurrence, and elucidates its molecular mechanism of action, with a focus on its inhibitory effects on the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Introduction
Coix lacryma-jobi, commonly known as Job's tears or Adlay, is a gramineous plant that has been utilized for centuries in traditional medicine and as a nutritional food source. The seeds of the plant are rich in various bioactive compounds, including fatty acids, polysaccharides, and phenols. Among these, this compound has emerged as a compound of particular interest due to its potent biological activities. Early research by Ukita and Tanimura in 1961 first reported the isolation and anti-tumor properties of this compound, laying the groundwork for subsequent investigations into its therapeutic potential. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for its study and application.
Quantitative Analysis of this compound in Coix Seeds
The concentration of this compound in Coix seeds can vary depending on the cultivar and processing methods. Quantitative analyses have been performed to determine the typical content of this bioactive compound.
| Parameter | Value | Reference |
| This compound Content in Coix Seeds | 176.77 ± 5.91 to 238.60 ± 0.21 µg/g | [1] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a modified version of the method originally described by Ukita and Tanimura (1961).
3.1.1. Materials and Equipment
-
Dried and pulverized Coix seeds (#80 mesh)
-
Acetone
-
Petroleum ether
-
Silica gel for column chromatography
-
Soxhlet extractor
-
Rotary evaporator
-
Chromatography column
-
Glassware (beakers, flasks, etc.)
-
Filtration apparatus
3.1.2. Extraction Workflow
References
Coixenolide: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coixenolide, a naturally occurring fatty acid ester isolated from the seeds of Coix lacryma-jobi, has garnered significant attention within the scientific community for its diverse pharmacological activities. Exhibiting anti-inflammatory, anti-tumor, and metabolic regulatory properties, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound's structure-activity relationship (SAR), drawing from available preclinical data. While systematic SAR studies on a broad range of synthetic this compound derivatives are limited in the public domain, this document consolidates the known biological activities of the parent compound, its mechanisms of action, and detailed experimental protocols for its evaluation. The aim is to furnish researchers and drug development professionals with a foundational resource to guide future investigations into this intriguing natural product.
Introduction
Coix lacryma-jobi, commonly known as Job's tears or Adlay millet, has a long history of use in traditional Chinese medicine for treating various ailments. Modern phytochemical investigations have led to the isolation of several bioactive constituents from its seeds, with this compound emerging as a key component responsible for many of its therapeutic effects.[1][2] this compound is characterized by a unique lactone structure, which is believed to be crucial for its biological activity. This guide will delve into the known biological activities of this compound, with a focus on its anti-inflammatory and anti-cancer properties, and will explore the molecular pathways it modulates.
Biological Activities of this compound
This compound has been reported to possess a wide spectrum of biological activities. The following table summarizes the key findings from various preclinical studies. It is important to note that while these studies demonstrate the potential of this compound, a comprehensive set of quantitative data from systematic studies on a series of derivatives is not yet available.
| Biological Activity | Assay/Model System | Key Findings | Reference(s) |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). | [2] |
| Anti-tumor | Various cancer cell lines (e.g., uterine sarcoma cells) | Inhibits the proliferation of tumor cells and enhances their sensitivity to conventional chemotherapeutic agents like doxorubicin. | [2] |
| Hypoglycemic | In vivo animal models | Contributes to the blood sugar-lowering effects observed with Coix seed extracts. | [2] |
| Hepatoprotective | In vivo animal models | Demonstrates protective effects on the liver. | [2] |
| Gut Microbiota Regulation | In vivo animal models | Modulates the composition and function of the gut microbiota. | [2] |
Note: The concentrations and specific quantitative metrics (e.g., IC50 values) for this compound in many of these studies are not consistently reported in the currently available literature, highlighting a gap in the existing research.
Mechanism of Action
This compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation, cell proliferation, and metabolism.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and COX-2. By suppressing NF-κB activation, this compound effectively dampens the inflammatory response.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the PPAR Signaling Pathway
Recent studies suggest that Coix seed extract, which contains this compound, can attenuate glycolipid metabolism disorders through the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[5][6] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose homeostasis. The interaction of this compound with PPARs may contribute to its observed hypoglycemic and hepatoprotective effects.
Caption: this compound modulates the PPAR signaling pathway.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of this compound's biological activity.
Extraction and Isolation of this compound from Coix Seeds
The following is a general workflow for the extraction and isolation of this compound.
Caption: General workflow for this compound extraction.
Protocol for Solvent Extraction:
-
Preparation of Plant Material: Dry the seeds of Coix lacryma-jobi at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried seeds into a fine powder.
-
Extraction: Perform exhaustive extraction of the powdered seeds with a suitable organic solvent (e.g., 95% ethanol (B145695) or acetone) using a Soxhlet apparatus for 6-8 hours.
-
Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol for Column Chromatography:
-
Column Preparation: Pack a glass column with silica (B1680970) gel (100-200 mesh) using a slurry method with an appropriate non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).
-
Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing this compound and concentrate them to yield the isolated compound. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Assay Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
After incubation, collect the cell supernatant to measure the nitric oxide (NO) production using the Griess reagent.
-
To 50 µL of the supernatant, add 50 µL of sulfanilamide (B372717) solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (0.1% in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control group.
Structure-Activity Relationship (SAR) of this compound: Current Status and Future Directions
A comprehensive understanding of the SAR of this compound is crucial for the rational design of more potent and selective analogs. However, based on publicly available scientific literature, there is a notable lack of systematic studies on a series of synthetic or semi-synthetic this compound derivatives. The majority of the research has focused on the biological activities of the natural product itself.
Key Structural Features of this compound and Hypothesized Importance:
-
Lactone Ring: The lactone functionality is a common feature in many biologically active natural products and is likely a key pharmacophore for this compound's activity. The ring strain and electrophilicity of the carbonyl group may be important for covalent or non-covalent interactions with biological targets.
-
Alkyl Chain: The long alkyl chain contributes to the lipophilicity of the molecule, which influences its membrane permeability and distribution within the body. Modifications to the length and saturation of this chain could significantly impact its pharmacokinetic and pharmacodynamic properties.
Future Directions:
To establish a clear SAR for this compound, future research should focus on the following areas:
-
Synthesis of Analogs: A focused synthetic effort is needed to generate a library of this compound derivatives with systematic modifications to the lactone ring, the alkyl chain, and other potential functional groups.
-
Quantitative Biological Evaluation: The synthesized analogs must be evaluated in a panel of standardized and robust biological assays to obtain quantitative data (e.g., IC50, EC50 values).
-
Computational Modeling: Molecular docking and other computational studies can be employed to predict the binding modes of this compound and its analogs to their molecular targets, thereby guiding the design of new derivatives.
Conclusion
This compound is a promising natural product with a range of therapeutically relevant biological activities, including anti-inflammatory and anti-cancer effects. Its mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB and PPAR. While the current understanding of its SAR is in its infancy due to a lack of studies on its derivatives, the information presented in this guide provides a solid foundation for future research. A concerted effort in synthetic chemistry, coupled with rigorous biological evaluation and computational modeling, will be essential to unlock the full therapeutic potential of the this compound scaffold and to develop novel drug candidates for a variety of diseases. The detailed experimental protocols provided herein offer a starting point for researchers to contribute to this exciting field of study.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Coixenolide: A Keystone Bioactive Compound in Traditional Chinese Medicine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Coixenolide is a prominent bioactive lipid molecule isolated from the seeds of Coix lacryma-jobi L. (commonly known as Job's tears, Adlay, or Yi Yi Ren). For centuries, Coix seeds have been a staple in Traditional Chinese Medicine (TCM), revered for their therapeutic properties in treating a wide array of ailments, including inflammatory conditions, warts, and various types of tumors.[1][2] Modern scientific investigation has identified this compound as a key contributor to the pharmacological effects of Coix seeds, particularly its anti-tumor, anti-inflammatory, and immunomodulatory activities.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's role in TCM, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Traditional Chinese Medicine Perspective
In the framework of TCM, Coix seed is classified as a medicinal food that is sweet, bland, and slightly cold in nature.[2][5] It is associated with the spleen, stomach, and lung meridians.[2][6] Its traditional functions include promoting diuresis to resolve dampness, strengthening the spleen to arrest diarrhea, clearing heat to expel pus, and alleviating pain associated with arthritis.[6] The anti-tumor properties of Coix seed are also documented in classical Chinese medical texts, where it is used to "disperse nodules."[6]
Pharmacological Activities and Molecular Mechanisms
This compound exerts its therapeutic effects through the modulation of several key signaling pathways implicated in inflammation, carcinogenesis, and immune responses. The primary mechanisms of action identified to date involve the inhibition of the NF-κB and MAPK signaling pathways, as well as the regulation of the PI3K/Akt pathway.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway:
The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Studies on Coix seed extracts and its components, such as Coixol, which shares a common origin with this compound, have shown to inhibit the phosphorylation of IKK, IκBα, and the p65 subunit of NF-κB.[6][7] This prevents the nuclear translocation of NF-κB and subsequently downregulates the expression of its target inflammatory genes.[6][7]
MAPK Signaling Pathway:
The MAPK pathway, comprising cascades of kinases including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation. Coixol has been demonstrated to inhibit the LPS-induced phosphorylation of ERK, JNK, and p38 in RAW 264.7 macrophages, thereby attenuating the inflammatory response.[6][7]
Anticancer Activity
The anticancer properties of this compound are a cornerstone of its therapeutic potential. These effects are mediated through the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest in various cancer cell lines. The modulation of the PI3K/Akt signaling pathway is a key mechanism in its anti-tumor activity.
PI3K/Akt Signaling Pathway:
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Coix seed oil (CSO), which is rich in this compound, has been shown to induce apoptosis in colon cancer cells by downregulating the PI3K/Akt signaling pathway.[8] This leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately activating caspase-3 and inducing programmed cell death.[8]
Immunomodulatory Activity
This compound also exhibits immunomodulatory effects, which contribute to its therapeutic efficacy. Studies on Coix seed consumption in healthy individuals have shown alterations in peripheral lymphocyte subsets. Specifically, an increase in CD3+CD56+ (MHC-non-restricted cytotoxic T cells) and CD16+CD57- (mature, active natural killer cells) levels has been observed, suggesting an enhancement of cytotoxic activity which may be beneficial in combating viral infections and cancer.[8][9]
Quantitative Data
The following tables summarize the quantitative data from various studies on the biological activities of Coix seed oil (CSO), Kanglaite injection (a this compound-rich formulation), and the effects of Coix seed consumption on the immune system.
Table 1: In Vitro Anticancer Activity of Coix Seed Oil (CSO)
| Cell Line | Treatment Duration | IC50 (mg/mL) | Reference |
| HT-29 (Colon Cancer) | 24 hours | 5.30 ± 0.21 | [8] |
| HT-29 (Colon Cancer) | 72 hours | 1.78 ± 0.11 | [8] |
| Caco-2 (Colon Cancer) | 24 hours | 7.00 ± 0.34 | [8] |
| Caco-2 (Colon Cancer) | 72 hours | 2.84 ± 0.21 | [8] |
| HCT-116 (Colon Cancer) | 24 hours | 8.74 ± 0.17 | [8] |
| HCT-116 (Colon Cancer) | 72 hours | 3.00 ± 0.25 | [8] |
Table 2: Clinical Efficacy of Kanglaite Injection in Combination with Chemotherapy
| Cancer Type | Parameter | Kanglaite + Chemo | Chemo Alone | Hazard Ratio (95% CI) / Odds Ratio (95% CI) | p-value | Reference |
| Advanced Pancreatic Cancer | Median Progression-Free Survival | 112 days | 58 days | 0.50 (0.27, 0.92) | 0.0240 | [10] |
| Advanced Pancreatic Cancer | Median Overall Survival | 218 days | 162 days | 0.60 (0.28, 1.27) | 0.1758 | [10] |
| Advanced Pancreatic Cancer | Overall Response Rate | - | - | 2.16 (1.58, 2.94) | <0.00001 | [11] |
| Advanced Pancreatic Cancer | Disease Control Rate | - | - | 2.50 (1.84, 3.38) | <0.00001 | [11] |
| Advanced NSCLC | Objective Response Rate | - | - | 1.36 (1.23, 1.51) | <0.00001 | [12] |
| Advanced NSCLC | Disease Control Rate | - | - | 1.17 (1.11, 1.23) | <0.00001 | [12] |
Table 3: Immunomodulatory Effects of Coix Seed Consumption
| Lymphocyte Subset | Change | Time Point | p-value | Reference |
| CD3+CD56+ (Cytotoxic T cells) | Marked Increase | 4 weeks | <0.01 | [8] |
| CD16+CD57- (Active NK cells) | Increased | 3 weeks | <0.05 | [8] |
| CD3-CD56+ (NK cells) | Decreased | 1 week | <0.05 | [8] |
| CD16+CD57+ (Variable active NK cells) | Decreased | 1 week | <0.05 | [8] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the investigation of this compound and related compounds from Coix seeds.
Cell Culture and Treatment for In Vitro Assays
-
Cell Lines: Human colon cancer cell lines (HT-29, Caco-2, HCT-116) and murine macrophage cell line (RAW 264.7) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For anti-inflammatory assays, cells like RAW 264.7 are often pre-treated with various concentrations of the test compound (e.g., this compound, Coix seed extract) for a specified duration (e.g., 1-4 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 30 minutes to 24 hours depending on the endpoint being measured). For anticancer assays, cancer cells are treated with a range of concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-IKK, phospho-IκBα, phospho-p65, phospho-ERK, phospho-JNK, phospho-p38, PI3K, Akt, Bax, Bcl-2, caspase-3) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound for the desired time periods.
-
Assay: After treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for a specified time (e.g., 1-4 hours) at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Mandatory Visualizations
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: this compound's Modulation of the MAPK Signaling Pathway.
Caption: this compound's Induction of Apoptosis via the PI3K/Akt Pathway.
Conclusion and Future Directions
This compound, a key bioactive constituent of Coix seeds, holds significant promise as a therapeutic agent, with a strong foundation in traditional Chinese medicine and growing support from modern scientific research. Its multifaceted pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects, are attributed to its ability to modulate critical cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
The quantitative data from both in vitro and clinical studies, particularly with the this compound-rich formulation Kanglaite, provide compelling evidence of its potential in oncology. The detailed experimental protocols outlined in this guide offer a framework for further investigation into its precise mechanisms of action.
Future research should focus on elucidating the specific molecular targets of isolated this compound to better understand its structure-activity relationship. Further clinical trials are warranted to establish the efficacy and safety of this compound as a standalone therapy or in combination with existing treatments for a broader range of diseases. The continued exploration of this ancient remedy through the lens of modern science may unlock new therapeutic strategies for some of the most challenging health conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coixol Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coixol Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effect of coix seed on the changes in peripheral lymphocyte subsets] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effect of coix seed on the changes in peripheral lymphocyte subsets]. | Semantic Scholar [semanticscholar.org]
- 10. Studies on Anti-tumor Component in the Seeds of Coix Lachryma-Jobi L. VAR. Ma-yuen (ROMAN.) STAPF. II. : The Structure of this compound. [jstage.jst.go.jp]
- 11. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - KR [thermofisher.com]
In Vivo and In Vitro Effects of Coixenolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coixenolide, a bioactive compound isolated from the seeds of Coix lacryma-jobi (Job's tears), has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vivo and in vitro effects of this compound, with a focus on its anti-inflammatory and anti-tumor properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
In Vitro Effects of this compound
Anti-Inflammatory Effects
This compound has demonstrated notable anti-inflammatory effects in vitro, primarily through the modulation of key signaling pathways involved in the inflammatory response. A significant mechanism of action is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. The closely related compound, coixol (B1215178), has been shown to inhibit the phosphorylation of IκB and p65, which are crucial steps in the activation and nuclear translocation of NF-κB. This, in turn, suppresses the expression of pro-inflammatory mediators. Furthermore, this compound is suggested to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which also plays a critical role in inflammation.
Table 1: In Vitro Anti-Inflammatory Effects of Coix Seed Oil (CSO) and Related Compounds
| Assay | Cell Line | Compound/Extract | Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 70% ethanol (B145695) extract of Arcangelisia flava | 25 µg/mL | 37.9% inhibition of NO production | [1] |
| 50 µg/mL | 52.14% inhibition of NO production | [1] | |||
| 100 µg/mL | 55.44% inhibition of NO production | [1] | |||
| RAW 264.7 Macrophages | Andrographolide (B1667393) | 1-100 µM | Dose-dependent inhibition of NO production (IC50 = 17.4±1.1 μM) | [2] | |
| Cytokine Production (TNF-α) | Human Monocytes | Interleukin-6 (IL-6) | - | IL-6 promotes TNF-α production | [3] |
| Cytokine Production (IL-6, IL-8, LIF) | Human Articular Chondrocytes | IL-1β, TNF-α | Various | Stimulation of IL-6, IL-8, and LIF production | [4] |
Anti-Tumor Effects
The anti-tumor properties of this compound and Coix seed oil (CSO), of which this compound is a major active component, have been investigated in various cancer cell lines. CSO has been shown to inhibit the proliferation of colon cancer cells in a dose- and time-dependent manner. The proposed mechanism for this anti-cancer activity involves the induction of apoptosis and cell cycle arrest, potentially through the regulation of the PI3K/AKT signaling pathway.
Table 2: In Vitro Anti-Tumor Effects of Coix Seed Oil (CSO)
| Cell Line | Incubation Time | IC50 of CSO (mg/mL) | Reference |
| HT-29 (Colon Cancer) | 24 h | 5.30 ± 0.21 | [5] |
| 72 h | 1.78 ± 0.11 | [5] | |
| Caco-2 (Colon Cancer) | 24 h | 7.00 ± 0.34 | [5] |
| 72 h | 2.84 ± 0.21 | [5] | |
| HCT-116 (Colon Cancer) | 24 h | 8.74 ± 0.17 | [5] |
| 72 h | 3.00 ± 0.25 | [5] |
In Vivo Effects of this compound
Anti-Tumor Activity
In vivo studies using xenograft models have provided evidence for the anti-tumor efficacy of this compound and related compounds. Intraperitoneal injection of parthenolide, a compound with a similar mechanism of action, has been shown to significantly inhibit tumor growth in a colorectal cancer xenograft model. While specific quantitative data for purified this compound in vivo is limited in the readily available literature, the potent in vitro effects suggest a promising potential for in vivo anti-tumor activity.
Table 3: In Vivo Anti-Tumor Effects of Related Compounds
| Animal Model | Cancer Type | Compound | Administration Route | Effect | Reference |
| Xenograft Mice | Colorectal Cancer | Parthenolide | Intraperitoneal injection | Significant inhibition of tumor growth and angiogenesis | [6] |
Signaling Pathways Modulated by this compound and Related Compounds
The anti-inflammatory and anti-tumor effects of this compound are mediated through the modulation of complex intracellular signaling pathways. The primary pathways identified are the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
This compound is believed to inhibit the canonical NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound's inhibitory action likely targets the IKK complex, preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of cellular processes, including inflammation and apoptosis. This pathway consists of three main cascades: ERK, JNK, and p38. The activation of these kinases through phosphorylation plays a pivotal role in transmitting extracellular signals to the nucleus. The related compound coixol has been shown to inhibit the phosphorylation of p38 MAPK in response to inflammatory stimuli. This suggests that this compound may exert its anti-inflammatory effects by suppressing the activation of the p38 MAPK pathway, thereby reducing the expression of downstream inflammatory mediators.
References
- 1. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of exogenous IL-1 beta, TNF alpha, IL-6, IL-8 and LIF on cytokine production by human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Properties of Coix Seed Oil against HT-29 Colon Cells through Regulation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide suppresses tumor growth in a xenograft model of colorectal cancer cells by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Coixenolide Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coixenolide is a bioactive lipid compound isolated from the seeds of Coix lacryma-jobi L., commonly known as Adlay or Job's tears. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and analgesic activities.[1] These effects are attributed, in part, to its ability to modulate key cellular signaling pathways such as NF-κB and PI3K/AKT. This document provides detailed protocols for the extraction and purification of this compound, along with a summary of its biological activities and relevant signaling pathways.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound in Coix lacryma-jobi seeds can vary depending on the cultivar and growing conditions. The following table summarizes the reported content of this compound in coix seeds.
| Plant Material | Analytical Method | This compound Content (µg/g of dry weight) | Reference |
| Coix lacryma-jobi seeds | HPLC | 176.77 ± 5.91 to 238.60 ± 0.21 | [2][3] |
Experimental Protocols
Extraction of this compound from Coix lacryma-jobi Seeds
This protocol describes the extraction of this compound using Soxhlet extraction with acetone (B3395972), a method that ensures intimate and continuous contact between the plant material and the solvent.
Materials and Reagents:
-
Dried seeds of Coix lacryma-jobi
-
Acetone (analytical grade)
-
Anhydrous sodium sulfate (B86663)
-
Soxhlet extractor apparatus (including a round-bottom flask, extraction chamber, and condenser)
-
Heating mantle
-
Extraction thimbles (cellulose)
-
Rotary evaporator
-
Grinder or mill
Protocol:
-
Sample Preparation:
-
Dry the Coix lacryma-jobi seeds at 60°C for 24 hours to reduce moisture content.
-
Grind the dried seeds into a fine powder using a grinder or mill.
-
-
Soxhlet Extraction:
-
Accurately weigh a desired amount of the powdered coix seeds (e.g., 100 g).
-
Mix the seed powder with an equal amount of anhydrous sodium sulfate to prevent clumping and facilitate solvent penetration.
-
Place the mixture into a cellulose (B213188) extraction thimble.
-
Position the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill a round-bottom flask with acetone to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect it to a condenser with a continuous flow of cold water.
-
Heat the acetone in the round-bottom flask using a heating mantle to a temperature that allows for a steady cycle of solvent reflux (the boiling point of acetone is 56°C).
-
Continue the extraction for a minimum of 6-8 hours, or until the solvent in the siphon tube runs clear, indicating that the extraction is complete.
-
-
Solvent Evaporation:
-
After the extraction is complete, allow the apparatus to cool down.
-
Dismantle the setup and carefully remove the round-bottom flask containing the acetone extract.
-
Concentrate the extract by removing the acetone using a rotary evaporator under reduced pressure at a temperature of 40-50°C.
-
The resulting crude extract will be a viscous, oily residue.
-
Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound from the crude extract using silica (B1680970) gel column chromatography.
Materials and Reagents:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Petroleum ether (analytical grade)
-
Diethyl ether (analytical grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in petroleum ether.
-
Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of petroleum ether.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin the elution with 100% petroleum ether.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of diethyl ether to the petroleum ether. A suggested gradient is as follows:
-
100% Petroleum ether
-
98:2 Petroleum ether: Diethyl ether
-
95:5 Petroleum ether: Diethyl ether
-
90:10 Petroleum ether: Diethyl ether
-
80:20 Petroleum ether: Diethyl ether
-
50:50 Petroleum ether: Diethyl ether
-
-
Collect the eluate in fractions of a consistent volume (e.g., 20 mL) using a fraction collector or manually in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting each fraction on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., petroleum ether: diethyl ether 8:2).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound (based on TLC analysis against a standard, if available).
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways
This compound has been shown to exert its biological effects by modulating key inflammatory and cancer-related signaling pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. This compound is suggested to inhibit this pathway, leading to its anti-inflammatory effects.
References
Coixenolide solubility in DMSO, ethanol, and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coixenolide is a naturally occurring compound that can be isolated from the seeds of Coix lacryma-jobi (Job's tears).[1] It has garnered significant interest in the scientific community due to its notable anti-inflammatory, anti-tumor, and analgesic properties.[1][2] This document provides detailed information on the solubility of this compound in various common laboratory solvents, protocols for its handling and use in experimental settings, and an overview of its mechanism of action.
Physicochemical Properties
-
Molecular Formula: C₃₈H₇₀O₄
-
Molecular Weight: 590.96 g/mol
-
Appearance: Colorless to light yellow oil
Solubility Data
The solubility of this compound was evaluated in several common organic solvents. The following table summarizes the quantitative solubility data. It is crucial to note that for certain solvents, achieving the indicated solubility requires specific physical treatments such as ultrasonication and heating.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Ethanol (B145695) | ≥ 100 | ≥ 169.22 | Saturation was not reached at this concentration. |
| Tetrahydrofuran (THF) | 40 | 67.69 | Requires ultrasonication to dissolve. |
| Dimethyl Sulfoxide (DMSO) | 2 | 3.38 | Requires ultrasonication, warming, and heating to 60°C. It is recommended to use newly opened, non-hygroscopic DMSO. |
Data sourced from MedchemExpress.[3]
Experimental Protocols
Protocol for Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing stock solutions of this compound for in vitro and in vivo studies.
Materials:
-
This compound (oil)
-
Anhydrous/high-purity solvents (Ethanol, THF, or DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heating block
Procedure:
-
Solvent Selection: Choose an appropriate solvent based on the required stock concentration and compatibility with the downstream application. For high concentrations, ethanol is the preferred solvent. For cell-based assays, DMSO is commonly used, but care must be taken to avoid precipitation upon dilution in aqueous media.
-
Weighing this compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. Due to its oily nature, this can be done by taring the tube and then adding the oil dropwise with a pipette.
-
Solvent Addition: Add the calculated volume of the chosen solvent to the tube containing this compound to achieve the desired stock concentration.
-
Dissolution:
-
For Ethanol: Vortex the mixture thoroughly until the this compound is fully dissolved.
-
For THF: Vortex the mixture and then place it in an ultrasonic bath for 10-15 minutes, or until the solution is clear.
-
For DMSO: Vortex the mixture. If the this compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes. If it is still not dissolved, warm the solution in a water bath or on a heating block to 60°C with intermittent vortexing until a clear solution is obtained.[3]
-
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes to prevent solvent evaporation and moisture absorption. For long-term storage, -80°C is recommended.
Generalized Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a generalized approach for determining the equilibrium solubility of a compound like this compound, based on the widely used shake-flask method.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, ethanol, water, buffer solutions)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Calibrated micropipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be visible to ensure that saturation is reached.
-
Solvent Addition: Add a known volume of the test solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the undissolved this compound to settle. For solvents where the undissolved compound does not readily settle, centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection: Carefully collect a clear aliquot of the supernatant without disturbing the undissolved material.
-
Dilution: Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.
Mechanism of Action: Inhibition of NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory and anti-tumor effects, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, cell proliferation, survival, and immune responses. In normal, unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκB.
Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory and pro-survival genes.
This compound is proposed to interfere with this pathway, preventing the activation and nuclear translocation of NF-κB. This inhibitory action leads to a downregulation of NF-κB target genes, thereby reducing the inflammatory response and inhibiting tumor cell proliferation and survival.
References
Application Notes and Protocols for Coixenolide Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Coixenolide, a natural compound extracted from Coix seeds, in cancer cell culture studies. This compound has demonstrated anti-tumor properties, including the induction of apoptosis and cell cycle arrest, making it a compound of interest for cancer research and drug development.[1] The following sections detail its mechanism of action and provide comprehensive protocols for evaluating its effects on cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell survival and proliferation. The primary mechanisms of action include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.
Inhibition of NF-κB Signaling: this compound is proposed to inhibit the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses and cell survival. In cancer cells, constitutive activation of the NF-κB pathway promotes proliferation and prevents apoptosis. By inhibiting this pathway, this compound can suppress the expression of NF-κB target genes that are crucial for tumor growth.
Inhibition of STAT3 Signaling: this compound has also been suggested to interfere with the STAT3 signaling pathway. STAT3 is a transcription factor that, when aberrantly activated in cancer, promotes cell proliferation, survival, and angiogenesis. Inhibition of STAT3 phosphorylation, particularly at the Tyrosine 705 (Tyr705) residue, is a key mechanism for its inactivation. This compound is believed to downregulate the phosphorylation of STAT3, leading to the decreased expression of its downstream target genes, including the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1.[2][3]
The dual inhibition of these critical signaling pathways makes this compound a promising candidate for further investigation as a therapeutic agent.
Data Presentation
The following tables summarize the quantitative data on the effects of Coix seed oil, which contains this compound, on various cancer cell lines. It is important to note that these values may vary depending on the specific experimental conditions and the purity of the this compound used.
Table 1: IC50 Values of Coix Seed Oil in Colon Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (mg/mL) |
| HT-29 | 24 | 5.30 |
| HT-29 | 72 | 1.78 |
| Caco-2 | 72 | 2.84 |
| HCT-116 | 72 | 3.00 |
| [Data sourced from a study on Coix Seed Oil][4] |
Table 2: Effect of Coix Seed Oil on Cell Cycle Distribution in HT-29 Cells
| Treatment Concentration (mg/mL) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 77.25 ± 0.66 | 16.56 ± 0.46 | 6.19 ± 0.20 |
| 0.5 | 75.83 ± 0.52 | 15.33 ± 0.47 | 8.84 ± 0.04 |
| 1.0 | 73.64 ± 0.49 | 16.03 ± 0.09 | 10.33 ± 0.58 |
| 4.0 | 67.34 ± 1.31 | 15.33 ± 0.16 | 17.33 ± 1.15 |
| [Data represents the mean ± SD from a 24-hour treatment with Coix Seed Oil][4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash twice with cold PBS.
-
Fix the cells by adding 1 mL of cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting the expression and phosphorylation status of proteins in the NF-κB and STAT3 signaling pathways.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-p65, anti-p65, anti-Bcl-2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as described previously.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of target genes.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Bcl-2, CCND1 for Cyclin D1) and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Seed and treat cells with this compound.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.
-
Run the qPCR reaction in a qPCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualization
Caption: this compound inhibits NF-κB and STAT3 signaling pathways.
References
- 1. Coixol Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies [mdpi.com]
- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Coixenolide Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Coixenolide is a bioactive compound isolated from the seeds of Coix lacryma-jobi (Job's tears).[1][2] It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and analgesic activities.[1] Preclinical studies in animal models are crucial for evaluating the efficacy and safety of this compound and elucidating its mechanisms of action. These application notes provide a comprehensive overview of the available data on this compound and its administration in animal models, primarily focusing on its anti-tumor and anti-inflammatory effects. It is important to note that much of the in vivo research has been conducted using Coix seed oil (CSO) or its commercial formulation, Kanglaite (KLT) injection, in which this compound is a major active component.[3][4]
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the quantitative data from studies involving the administration of Coix seed oil (CSO) and Kanglaite (KLT) in various animal models. This data can serve as a reference for designing experiments with purified this compound, though dose adjustments will be necessary.
Table 1: Anti-Tumor Efficacy of Coix Seed Oil (CSO) and Kanglaite (KLT) in Rodent Models
| Animal Model | Cancer Type | Treatment | Dosage | Administration Route | Duration | Key Findings |
| Nude Mice | Pancreatic Cancer (PANC-1 xenograft) | Kanglaite (KLT) | 6.25, 12.5, 25 mL/kg/day | Intraperitoneal | 21 days | Tumor growth inhibition; Apoptosis indices of 9.16%, 19.76%, and 28.43% for the respective doses. |
| BALB/c Mice | Triple-Negative Breast Cancer (4T1 orthotopic) | Coix Seed Oil (CSO) | 3 mL/kg/day | Gavage | 14 days | Significant inhibition of tumor growth. |
| Nude Mice | Liver Cancer | Coix Seed Components | Not specified | Not specified | Not specified | Inhibition of liver tumor progression with minimal toxicity. |
| Lewis Lung Cancer Mice | Lung Cancer | Kanglaite (KLT) | Not specified | Not specified | Not specified | Significant anti-tumor activity. |
Table 2: Anti-Inflammatory and Other Effects of Coix Seed Extracts in Rodent Models
| Animal Model | Condition | Treatment | Dosage | Administration Route | Duration | Key Findings |
| Sprague-Dawley Rats | Rheumatoid Arthritis (CFA-induced) | Adlay Seed Extract (ASE) | 50, 100, 200 mg/kg | Not specified | 28 days | Reduced paw edema and levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6).[5] |
| Kunming Mice | Acetic Acid-Induced Writhing | Coix Seed Polysaccharides | Not specified | Not specified | Not specified | Significant reduction in writhing, indicating analgesic effects.[6] |
| Mice | Xylene-Induced Ear Edema | Coixol Derivatives | Not specified | Not specified | Not specified | Confirmed anti-inflammatory activity.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature involving Coix seed oil and its components. These can be adapted for studies using purified this compound.
Protocol 1: Orthotopic Triple-Negative Breast Cancer Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound on triple-negative breast cancer.
Materials:
-
Female BALB/c mice (5 weeks old)
-
4T1 murine triple-negative breast cancer cells
-
This compound
-
Vehicle control (e.g., 4% egg yolk suspension or corn oil)
-
Matrigel
-
Sterile syringes and needles
-
Anesthetics
-
Calipers
Procedure:
-
Cell Culture: Culture 4T1 cells in appropriate media until they reach the desired confluency.
-
Cell Preparation: Harvest and resuspend the 4T1 cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^6 cells per 50 µL.
-
Tumor Implantation: Anesthetize the mice. Inject 50 µL of the cell suspension into the upper mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow for 7 days. Monitor tumor size by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Groups: Randomly divide the tumor-bearing mice into a control group and a this compound treatment group.
-
Drug Administration:
-
Control Group: Administer the vehicle control (e.g., 4% egg yolk suspension) daily via oral gavage.
-
Treatment Group: Prepare a suspension of this compound in the vehicle. Administer the this compound suspension daily via oral gavage. The exact dosage of pure this compound will need to be determined, but a starting point could be extrapolated from the effective doses of Coix seed oil.
-
-
Data Collection: Continue treatment for a predetermined period (e.g., 14 days). Monitor the body weight of the mice throughout the experiment as an indicator of toxicity. At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
-
Histological Analysis: Fix a portion of the tumor tissue in formalin for histological analysis, such as H&E staining and immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).
Protocol 2: Acute Inflammatory Model - Xylene-Induced Mouse Ear Edema
Objective: To assess the acute anti-inflammatory activity of this compound.
Materials:
-
Male Kunming mice
-
This compound
-
Vehicle (e.g., Tween 80 in saline)
-
Positive control (e.g., Dexamethasone)
-
Xylene
-
Micropipettes
-
Balance
-
Punch biopsy tool
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.
-
Treatment Groups: Randomly divide the mice into a control group, a positive control group, and this compound treatment groups (at least 3 different doses).
-
Drug Administration: Administer the vehicle, Dexamethasone, or this compound (dissolved in the vehicle) to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before inducing inflammation.
-
Induction of Edema: Apply a fixed volume (e.g., 20 µL) of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
-
Evaluation of Edema: After a specific time (e.g., 30 minutes), euthanize the mice and use a punch biopsy tool to collect circular sections from both the right (treated) and left (control) ears.
-
Data Analysis: Weigh the ear punches immediately. The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: [(C-T)/C] x 100, where C is the mean edema of the control group and T is the mean edema of the treated group.
Signaling Pathways and Experimental Workflows
This compound's Potential Anti-Tumor Signaling Pathway
This compound and its related compounds in Coix seed oil have been shown to exert their anti-tumor effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT pathway is a critical regulator of these processes and is often dysregulated in cancer.
Caption: this compound's inhibitory effect on the PI3K/AKT pathway.
Experimental Workflow for In Vivo Efficacy Testing
A typical workflow for assessing the in vivo efficacy of this compound in an animal model of cancer is depicted below.
Caption: General workflow for in vivo testing of this compound.
This compound's Potential Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Disclaimer: The provided protocols and data are for informational purposes and should be adapted to specific research needs and institutional guidelines. Researchers should conduct thorough literature reviews and pilot studies to determine the optimal dosage, administration route, and experimental design for their specific animal models and research questions. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Action Mechanism of Coixol from Soft-Shelled Adlay on Tyrosinase: The Future of Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Coix lachryma-jobi extract ameliorates inflammation and oxidative stress in a complete Freund’s adjuvant-induced rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and identification of anti-inflammatory and analgesic polysaccharides from Coix seed (Coix lacryma-jobi L.var. Ma-yuen (Roman.) Stapf) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Coixol Derivatives as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Coixenolide in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coixenolide, a bioactive lipidic compound isolated from the seeds of Coix lacryma-jobi (Job's tears), has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and analgesic properties.[1][2] These therapeutic potentials underscore the need for robust and reliable analytical methods to quantify this compound in various biological matrices. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, intended to support preclinical and clinical research, as well as drug development endeavors. The methodologies described herein are based on established principles of bioanalysis, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity.
Biological Relevance of this compound and Associated Signaling Pathways
This compound's mechanism of action is multifaceted, with evidence suggesting its interaction with key cellular signaling pathways. Notably, this compound has been proposed to inhibit the NF-κB-dependent transcription pathway, a critical regulator of inflammatory responses and cell survival. Furthermore, studies on coix seed oil, of which this compound is a major constituent, have demonstrated modulation of the PI3K/Akt signaling pathway, which is central to cell proliferation, growth, and apoptosis. Understanding the interplay between this compound and these pathways is crucial for elucidating its therapeutic effects and identifying potential biomarkers of its activity.
This compound and the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound is thought to exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the degradation of IκB.
Figure 1. Proposed mechanism of this compound's inhibitory action on the NF-κB signaling pathway.
This compound and the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer. Coix seed oil, containing this compound, has been shown to induce apoptosis in cancer cells by downregulating the PI3K/Akt signaling pathway. This suggests that this compound may contribute to the anti-tumor effects of coix seed extracts by promoting programmed cell death in malignant cells.
Figure 2. Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Experimental Protocols
The following sections detail the proposed methodologies for the quantification of this compound in biological samples. These protocols are intended as a starting point and may require optimization based on the specific laboratory equipment and sample matrix.
Sample Preparation: Extraction of this compound from Biological Matrices
The choice of extraction method is critical for achieving high recovery and minimizing matrix effects. Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are viable options for isolating this compound from plasma and tissue homogenates.
1.1. Protein Precipitation (for Plasma/Serum)
This method is rapid and simple, making it suitable for high-throughput analysis.
-
Materials:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar lipid, to be determined and validated)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the IS solution.
-
Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
1.2. Liquid-Liquid Extraction (for Plasma/Serum and Tissue Homogenates)
LLE generally provides a cleaner extract compared to PPT, reducing matrix interference.
-
Materials:
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
To 100 µL of plasma/serum or 100 mg of tissue homogenate, add 10 µL of the IS solution.
-
Add 1 mL of MTBE or ethyl acetate.
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Figure 3. General workflow for the extraction of this compound from biological samples.
LC-MS/MS Quantification of this compound
A sensitive and selective LC-MS/MS method is proposed for the quantification of this compound. The parameters provided below should be optimized for the specific instrument used.
2.1. Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
2.2. Mass Spectrometry Conditions
Based on the molecular formula of this compound (C38H70O4), the molecular weight is approximately 591.0 g/mol .[1] The following mass transitions are proposed for Multiple Reaction Monitoring (MRM). These will require experimental confirmation and optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 591.5 [M+H]+ | To be determined | To be determined |
| Internal Standard (IS) | To be determined | To be determined | To be determined |
Note: The selection of product ions and optimization of collision energy are critical steps in method development and should be performed by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation and Method Validation
For reliable quantification, the analytical method must be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards. |
| Limit of Detection (LOD) | Signal-to-noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (within 80-120%). |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the LOQ). |
| Precision | The relative standard deviation (RSD) should not exceed 15% (20% at the LOQ). |
| Recovery | Consistent and reproducible recovery is desired. |
| Matrix Effect | Assessed to ensure that the sample matrix does not interfere with the ionization of the analyte. |
| Stability | Analyte stability should be evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage). |
Example Quantitative Data Summary
The following table is a template for summarizing quantitative results from a pharmacokinetic study.
| Time Point (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (SD) |
| 0 (Pre-dose) | < LOQ | - |
| 0.5 | 15.2 | 3.1 |
| 1 | 45.8 | 9.7 |
| 2 | 89.1 | 15.3 |
| 4 | 62.5 | 11.2 |
| 8 | 25.3 | 5.8 |
| 12 | 8.1 | 2.0 |
| 24 | < LOQ | - |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the quantification of this compound in biological samples. The successful implementation of these methods will enable researchers to accurately determine the pharmacokinetic profile of this compound and to further investigate its therapeutic potential. Rigorous method development and validation are paramount to ensure the generation of high-quality, reliable data in both research and drug development settings.
References
Coixenolide: Application Notes and Protocols for Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coixenolide, a bioactive lipid compound isolated from the seeds of Coix lacryma-jobi (Job's tears), has garnered significant attention for its potential anti-cancer properties. As a key component of traditional medicine and modern herbal formulations like Kanglaite (KLT) injection, this compound is implicated in the inhibition of tumor growth, induction of apoptosis, and prevention of metastasis. These application notes provide a comprehensive overview of the current understanding of this compound's anti-cancer effects, including quantitative data from relevant studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Note: The majority of the available research has been conducted using Coix seed oil (CSO) or other extracts of Coix lacryma-jobi, of which this compound is a major bioactive constituent. The data and protocols presented herein are largely derived from these studies and should be adapted and optimized for research using purified this compound.
Data Presentation
The anti-proliferative effects of Coix seed extracts, rich in this compound, have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Extract/Oil | IC50 Value | Treatment Duration | Reference |
| HT-29 (Colon) | Coix Seed Oil (CSO) | 5.30 mg/mL | 24 hours | [1] |
| HT-29 (Colon) | Coix Seed Oil (CSO) | 1.78 ± 0.11 mg/mL | 72 hours | [1] |
| Caco-2 (Colon) | Coix Seed Oil (CSO) | 2.84 ± 0.21 mg/mL | 72 hours | [1] |
| HCT-116 (Colon) | Coix Seed Oil (CSO) | 3.00 ± 0.25 mg/mL | 72 hours | [1] |
| HT-29 (Colon) | Methanol extract of roasted Thai Black Loei Job's tears hull (M-HTBL-R2) | 11.61 ± 0.95 µg/ml | Not Specified | [2] |
| HEp2 (Laryngeal) | Lipophilic extract from fermented Coix seed | Decreased by 42% compared to raw seed extract | Not Specified |
Signaling Pathways
This compound and Coix seed extracts have been shown to modulate key signaling pathways implicated in cancer progression, primarily the NF-κB and PI3K/Akt pathways.
NF-κB Signaling Pathway
The mechanism of action for this compound is proposed to involve the inhibition of the NF-κB-dependent transcription pathway. NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound is thought to interfere with this pathway, leading to the suppression of cancer cell proliferation.
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
Studies on Coix seed oil (CSO) have demonstrated its ability to downregulate the PI3K/Akt signaling pathway.[1] This pathway is critical for cell survival, proliferation, and growth. Its hyperactivation is a common feature in many cancers. By inhibiting this pathway, CSO, and by extension this compound, can induce apoptosis and cell cycle arrest in cancer cells.
References
Application Notes and Protocols for Coixenolide in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coixenolide, a bioactive compound isolated from Coix seed oil, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects.[1] As a key component of Coix lacryma-jobi, a plant used in traditional medicine, this compound is being investigated for its role in modulating inflammatory responses.[2] These application notes provide detailed protocols for assessing the anti-inflammatory activity of this compound in vitro, focusing on key biomarkers and signaling pathways.
The anti-inflammatory effects of compounds from Coix seeds are primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] Activation of these pathways in response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), leads to the production of inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] this compound's potential to inhibit these pathways and the subsequent production of these mediators is the focus of the assays described herein. The clinical use of Kanglaite injection, which contains this compound as a major component, for its anti-tumor and immunomodulatory effects further underscores the therapeutic potential of this compound.[5][6]
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical quantitative data to illustrate the expected anti-inflammatory effects of this compound based on studies of related compounds and extracts from Coix seeds.[3][7] These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | < 1 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 10 | 85.2 ± 5.1 |
| This compound + LPS | 25 | 62.7 ± 4.8 |
| This compound + LPS | 50 | 41.5 ± 3.9 |
| This compound + LPS | 100 | 25.3 ± 2.7 |
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | PGE2 Production (pg/mL) |
| Control | - | 15.4 ± 2.1 |
| LPS (1 µg/mL) | - | 348.6 ± 25.3 |
| This compound + LPS | 10 | 295.1 ± 20.8 |
| This compound + LPS | 25 | 212.8 ± 18.9 |
| This compound + LPS | 50 | 135.4 ± 15.2 |
| This compound + LPS | 100 | 78.9 ± 9.7 |
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 25.1 ± 3.5 | 18.9 ± 2.8 | 12.4 ± 1.9 |
| LPS (1 µg/mL) | - | 1245.7 ± 98.2 | 987.4 ± 85.1 | 452.8 ± 39.7 |
| This compound + LPS | 10 | 1058.3 ± 89.4 | 821.5 ± 76.3 | 380.1 ± 32.5 |
| This compound + LPS | 25 | 823.4 ± 75.1 | 643.8 ± 61.9 | 298.7 ± 25.8 |
| This compound + LPS | 50 | 589.6 ± 54.3 | 451.2 ± 42.7 | 201.5 ± 18.9 |
| This compound + LPS | 100 | 312.8 ± 29.8 | 234.6 ± 25.1 | 105.3 ± 11.2 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's Anti-Inflammatory Signaling Pathway Inhibition.
Caption: Experimental Workflow for In Vitro Anti-Inflammatory Assays.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for ELISAs, 6-well for Western blot) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO, PGE2, and cytokine production; shorter time points for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
-
Objective: To ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the effect of this compound on NO production by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Protocol:
-
Following cell treatment as described in section 1, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
-
Objective: To measure the concentration of PGE2 and pro-inflammatory cytokines in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits used.
-
Briefly, this involves adding the supernatant to antibody-coated microplates, followed by the addition of detection antibodies and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength and calculate the concentrations based on the provided standards.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Objective: To determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Collect the total cell lysates. For NF-κB translocation, perform nuclear and cytoplasmic fractionation using a suitable kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (for NF-κB), IκBα, p38, ERK, and JNK (for MAPK) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to investigate the anti-inflammatory properties of this compound. By utilizing these standardized assays, scientists can elucidate the mechanisms of action of this compound and evaluate its potential as a novel anti-inflammatory agent for drug development. The provided data templates and diagrams serve as a guide for organizing and presenting research findings in a clear and concise manner.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. Coixol Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Efficacy and safety of Kanglaite injection for gastric cancer: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Coixenolide as a Key Component of Kanglaite (KLT) Injection: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive overview of Coixenolide, a primary active component of the anti-cancer agent Kanglaite (KLT) injection. This document is intended for researchers, scientists, and drug development professionals interested in the experimental investigation of this compound and its therapeutic potential. Included are summaries of its effects on cancer cells, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.
Introduction to this compound and Kanglaite (KLT) Injection
Kanglaite (KLT) injection, derived from the seed oil of Coix lacryma-jobi, is a widely utilized anti-cancer therapy. Its primary bioactive constituent, this compound, has demonstrated significant anti-tumor properties, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. KLT injection has been used in clinical settings, often in combination with chemotherapy, to treat various cancers, including non-small cell lung cancer, pancreatic cancer, and hepatocellular carcinoma.[1][2]
Quantitative Data Summary
The anti-cancer efficacy of this compound and Kanglaite injection has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings, providing a comparative overview of its activity across different cancer types and experimental models.
Table 1: In Vitro Cytotoxicity of Coix Seed Oil (CSO) in Human Colon Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (mg/mL) |
| HT-29 | 24 hours | 5.30 ± 0.21[3] |
| Caco-2 | 24 hours | 7.00 ± 0.34[3] |
| HCT-116 | 24 hours | 8.74 ± 0.17[3] |
| HT-29 | 72 hours | 1.78 ± 0.11[3] |
| Caco-2 | 72 hours | 2.84 ± 0.21[3] |
| HCT-116 | 72 hours | 3.00 ± 0.25[3] |
Table 2: In Vivo Efficacy of Kanglaite (KLT) Injection in a Human Pancreatic Cancer Xenograft Model
| KLT Dose | Tumor Inhibition Ratio | Apoptosis Index (%) |
| 6.25 mL/kg | 22.41%[4] | 9.16 ± 4.87[4] |
| 12.5 mL/kg | 72.41%[4] | 19.76 ± 8.44[4] |
| 25 mL/kg | 84.48%[4] | 28.43 ± 10.59[4] |
Table 3: Clinical Efficacy of Kanglaite (KLT) Injection in Combination with Chemotherapy
| Cancer Type | Treatment Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Advanced Non-Small Cell Lung Cancer | KLT + Gemcitabine/Cisplatin | 1.36 (RR, 95% CI: 1.23-1.51) | 1.16 (RR, 95% CI: 1.11-1.23) | [2] |
| Advanced Non-Small Cell Lung Cancer | KLT + Platinum-based chemotherapy | 1.41 (RR, 95% CI: 1.28-1.56) | - | [5] |
| Advanced Pancreatic Cancer | KLT + Gemcitabine | 14.3% (vs. 7.7% for Gemcitabine alone) | 60.7% (vs. 23.1% for Gemcitabine alone) | [4] |
| Advanced Hepatocellular Carcinoma | KLT + Chemotherapy | 2.57 (OR, 95% CI: 2.10-3.16) | 3.10 (OR, 95% CI: 2.42-3.97) | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical intracellular signaling pathways. The primary pathways identified are the PI3K/AKT/mTOR and the JAK/STAT3 signaling cascades, both of which are central to cancer cell proliferation, survival, and angiogenesis.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key regulator of cell growth and survival. This compound has been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis in cancer cells.[2] The proposed mechanism involves the downregulation of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR), key activated components of this pathway.[2]
Figure 1: this compound's inhibition of the PI3K/AKT/mTOR pathway.
JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is crucial for cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival. Natural compounds similar to this compound have been shown to inhibit this pathway by preventing the phosphorylation of STAT3, which is necessary for its activation and translocation to the nucleus where it acts as a transcription factor for pro-survival genes.[7][8]
Figure 2: this compound's inhibition of the JAK/STAT3 signaling pathway.
Experimental Workflow
The investigation of this compound's anti-cancer effects typically follows a standardized workflow, beginning with in vitro characterization and progressing to in vivo validation.
Figure 3: A typical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Incubate the plate for an additional 2-4 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of PI3K/AKT Pathway Proteins
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound, as the major active component of Kanglaite injection, demonstrates significant potential as an anti-cancer agent. Its mechanism of action involves the modulation of key signaling pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. The protocols and data presented in these application notes are intended to facilitate further research into the therapeutic applications of this compound and to provide a foundation for the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. ajol.info [ajol.info]
- 3. Anti-Cancer Properties of Coix Seed Oil against HT-29 Colon Cells through Regulation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized, Open-Label, Safety and Exploratory Efficacy Study of Kanglaite Injection (KLTi) plus Gemcitabine versus Gemcitabine in Patients with Advanced Pancreatic Cancer [jcancer.org]
- 5. Efficacy and safety of Kanglaite injection combined with first-line platinum-based chemotherapy in patients with advanced NSCLC: a systematic review and meta-analysis of 32 RCTs - Li - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Frontiers | Kanglaite (Coix Seed Extract) as Adjunctive Therapy in Cancer: Evidence Mapping Overview Based on Systematic Reviews With Meta-Analyses [frontiersin.org]
- 7. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preparation of Coixenolide Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coixenolide, a bioactive compound isolated from the seeds of Coix lacryma-jobi (Job's tears), has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3] These properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects, make this compound a promising candidate for further investigation in drug discovery and development.[1][2][4] This document provides a detailed protocol for the preparation of this compound stock solutions, essential for ensuring accurate and reproducible experimental results.
Data Presentation
The solubility and recommended storage conditions for this compound are summarized in the tables below for easy reference. Adherence to these guidelines is critical for maintaining the stability and activity of the compound.
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| Ethanol (B145695) | ≥ 100 mg/mL (169.22 mM) | - |
| Tetrahydrofuran (THF) | 40 mg/mL (67.69 mM) | Requires sonication for dissolution.[1] |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL (3.38 mM) | Requires sonication and warming to 60°C. Use newly opened, anhydrous DMSO as it is hygroscopic.[1] |
Table 2: Stock Solution Storage and Stability
| Storage Temperature | Duration | Storage Conditions |
| -80°C | 6 months | Sealed, protected from moisture and light.[1] |
| -20°C | 1 month | Sealed, protected from moisture and light.[1] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound stock and working solutions.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Ethanol
Materials:
-
This compound (solid)
-
Anhydrous Ethanol (200 proof)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 590.96 g/mol .
-
To prepare 1 mL of a 100 mM stock solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 590.96 g/mol x 1000 mg/g = 59.1 mg
-
-
-
Weighing this compound:
-
Accurately weigh 59.1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous ethanol to the tube containing the this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[1]
-
Protocol 2: Preparation of Working Solutions from Stock Solution
Materials:
-
This compound stock solution (e.g., 100 mM in Ethanol)
-
Appropriate cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine the desired final concentration and volume of the working solution.
-
Calculate the volume of stock solution required using the formula M1V1 = M2V2:
-
M1 = Concentration of the stock solution (e.g., 100 mM)
-
V1 = Volume of the stock solution to be determined
-
M2 = Desired final concentration of the working solution (e.g., 100 µM)
-
V2 = Final volume of the working solution (e.g., 1 mL)
-
V1 = (M2 x V2) / M1 = (100 µM x 1 mL) / 100,000 µM = 0.001 mL or 1 µL
-
-
Dilution:
-
Pipette the calculated volume of the this compound stock solution into a sterile tube containing the appropriate volume of cell culture medium or buffer.
-
Gently mix the solution by pipetting up and down or by gentle vortexing.
-
-
Application:
-
Use the freshly prepared working solution immediately for your experiments.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for preparing this compound solutions and the proposed signaling pathway affected by this compound.
Caption: Experimental workflow for this compound solution preparation.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.[4]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Coixenolide Dosage for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coixenolide in in vivo experiments. Due to the limited availability of direct in vivo dosage data for purified this compound, this guide leverages information from studies on Coix seed oil, Coix seed extracts, and Kanglaite (KLT) injection, a clinically used anti-tumor therapy in which this compound is a primary active component.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for purified this compound in an in vivo mouse model for anti-tumor studies?
KLT is administered to humans intravenously at a typical dose of 200 mL/day.[6] The concentration of Coix seed oil in KLT is 5g per 100mL. This compound is a major component of Coix seed oil. Assuming a conservative estimate of this compound concentration in the oil and converting the human dose to a mouse-equivalent dose (using body surface area normalization), a starting point for intravenous administration in mice could be in the range of 10-20 mg/kg .
It is crucial to perform a dose-response study to determine the optimal and safe dose for your specific cancer model and experimental conditions.
Q2: What are the common routes of administration for this compound in in vivo studies?
A2: Based on studies with Coix seed extracts and Kanglaite injection, the primary routes of administration are:
-
Intravenous (IV): This is the route used for Kanglaite injection in clinical settings and is suitable for achieving rapid systemic exposure.[6]
-
Oral (PO): Coix seed extracts have been administered orally in animal models.[7] The bioavailability of oral this compound is not well-documented, so higher doses may be required compared to intravenous administration.
Q3: What are the known mechanisms of action for this compound that I should be assessing in my in vivo study?
A3: The primary anti-tumor mechanism of this compound is believed to be the inhibition of the NF-κB signaling pathway .[8] This pathway is crucial in regulating inflammation, cell survival, and proliferation. In your in vivo studies, you should consider assessing downstream targets of the NF-κB pathway in your tumor samples, such as the expression of pro-inflammatory cytokines and anti-apoptotic proteins.
Q4: What are the potential side effects or toxicity concerns with this compound?
A4: Studies on Coix seed and its extracts suggest low toxicity.[9] However, specific LD50 data for purified this compound is not available. It is essential to conduct acute toxicity studies in your animal model before proceeding with efficacy studies. Monitor animals for any signs of distress, weight loss, or changes in behavior. At low doses, this compound has been reported to have a stimulatory effect on the lungs, heart, and muscles, while high doses may have an inhibitory effect.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable anti-tumor effect. | - Insufficient Dose: The administered dose of this compound may be too low to achieve a therapeutic concentration in the tumor tissue.- Poor Bioavailability (Oral): If administering orally, the compound may have low absorption.- Tumor Model Resistance: The specific cancer cell line used may be resistant to the anti-proliferative effects of this compound. | - Perform a dose-escalation study to identify a more effective dose.- Consider switching to intravenous administration for better systemic exposure.- Test the in vitro sensitivity of your cancer cell line to this compound before initiating in vivo studies. |
| Signs of toxicity in animals (e.g., weight loss, lethargy). | - Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD).- Solvent Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | - Reduce the dosage and perform a thorough MTD study.- Run a vehicle-only control group to rule out solvent-related toxicity.- Review the literature for appropriate and safe solvents for your chosen route of administration. |
| High variability in tumor growth inhibition between animals. | - Inconsistent Dosing: Inaccurate or inconsistent administration of this compound.- Biological Variability: Natural variation in tumor establishment and growth in the animal model. | - Ensure precise and consistent dosing techniques.- Increase the number of animals per group to improve statistical power.- Refine the tumor implantation procedure to ensure more uniform tumor growth. |
Data Presentation
Table 1: Summary of In Vivo and In Vitro Data for Coix Seed Derivatives
| Compound/Product | Model | Dosage/Concentration | Observed Effect | Reference |
| Kanglaite (KLT) Injection | Human (NSCLC) | 200 mL/day IV | Adjuvant anti-tumor therapy | [6] |
| Coix Seed Extract | Mouse (Hyperlipidemia) | 1.3 and 5.2 g/kg PO | Attenuation of hyperlipidemia | [7] |
| Coix Seed Oil (CSO) | In vitro (HT-29 Colon Cancer Cells) | IC50: 5.30 mg/mL | Inhibition of cell viability | [11] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Healthy, 6-8 week old mice (e.g., C57BL/6 or BALB/c).
-
Groups: Start with at least 4 dose groups and a vehicle control group (n=3-5 mice per group).
-
Dose Selection: Based on the extrapolated starting dose from Kanglaite, begin with a dose range of 5, 10, 25, and 50 mg/kg.
-
Administration: Administer this compound via the intended route (e.g., intravenous or oral) as a single dose.
-
Monitoring: Observe the animals daily for 14 days for clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous xenografts of a human cancer cell line.
-
Tumor Inoculation: Inject cancer cells subcutaneously into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control
-
This compound (at 2-3 doses below the MTD)
-
Positive Control (a standard-of-care chemotherapy for the specific cancer model)
-
-
Administration: Administer treatments according to a predetermined schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot for NF-κB pathway proteins, immunohistochemistry).
Mandatory Visualizations
Caption: A logical workflow for determining the optimal in vivo dosage of this compound.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
References
- 1. Evaluation of Efficacy and Safety for Kanglaite Injection in the Control of the Malignant Pleural Effusions via Thoracic Perfusion: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. [PDF] Research advance on ethenopharmacology, pharmacodynamics, pharmacokinetics and clinical therapeutics of Coix seed and its preparation, Kanglaite injection | Semantic Scholar [semanticscholar.org]
- 4. Kanglaite (Coix Seed Extract) as Adjunctive Therapy in Cancer: Evidence Mapping Overview Based on Systematic Reviews With Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Kanglaite (Coix Seed Extract) as Adjunctive Therapy in Cancer: Evidence Mapping Overview Based on Systematic Reviews With Meta-Analyses [frontiersin.org]
- 6. ajol.info [ajol.info]
- 7. Clinical safety and efficacy of Kanglaite® (Coix Seed Oil) injection combined with chemotherapy in treating patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Action Mechanism of Coixol from Soft-Shelled Adlay on Tyrosinase: The Future of Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anti-Cancer Properties of Coix Seed Oil against HT-29 Colon Cells through Regulation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Coixenolide Stability & Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing and proper storage of coixenolide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and bioactivity of this compound. For stock solutions, it is recommended to store them sealed, protected from moisture and light.[1][2]
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Ideal for long-term storage.[1][2] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1][2] |
| 4°C | Not explicitly specified, but generally for very short-term use. | Use with caution and for immediate experimental needs. |
For solid (powder) form, store at 4°C, sealed and protected from moisture and light.[2]
Q2: In which solvents can I dissolve this compound?
A2: this compound has varying solubility in different organic solvents. The choice of solvent may impact the stability of the stock solution.
| Solvent | Concentration | Notes |
| Ethanol | ≥ 100 mg/mL | - |
| THF | 40 mg/mL | Requires sonication for dissolution.[1][2] |
| DMSO | 2 mg/mL | Requires sonication, warming, and heating to 60°C.[1] Use freshly opened DMSO as it is hygroscopic.[1] |
Q3: What are the primary factors that can cause this compound degradation?
A3: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, its clinical application can be hindered by poor stability and rapid enzymatic degradation.[3] General factors that can affect the stability of natural compounds like this compound include:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.
-
Moisture: Hydrolysis can occur in the presence of water.
Troubleshooting Guide: this compound Stability Issues
Problem: I am observing a loss of bioactivity in my this compound samples.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | - Verify that stock solutions were stored at the correct temperature (-20°C for short-term, -80°C for long-term) and protected from light and moisture.[1][2] - Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Solvent Degradation | - If using DMSO, ensure it was freshly opened to avoid issues with hygroscopicity.[1] - Consider preparing fresh stock solutions if the current ones have been stored for an extended period. |
| Experimental Conditions | - Evaluate the pH and temperature of your experimental buffers. This compound's stability may be pH-dependent. - Minimize the exposure of this compound-containing solutions to light during experiments. |
Problem: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC).
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | - This could indicate the presence of degradation products. - Perform a forced degradation study (see experimental protocol below) to identify potential degradation peaks. |
| Contamination | - Ensure the purity of your solvent and the cleanliness of your vials and equipment. - Run a blank (solvent only) to check for interfering peaks. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Distribute aliquots of the stock solution into separate, appropriately labeled vials for each stress condition. Include a control sample stored under recommended conditions.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate a sample at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose a sample to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
-
Sample Analysis:
-
At each time point, withdraw a sample.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples (including the control) using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation of this compound.
-
Assess the formation of degradation products and ensure they are well-resolved from the parent peak.
-
Protocol: Long-Term Stability Testing
This protocol is based on general guidelines for stability testing of active substances.[4][5][6]
Caption: Workflow for long-term stability testing of this compound.
Methodology:
-
Study Initiation:
-
Use at least two different batches of the this compound product to be tested.
-
Place the samples in storage under the proposed long-term conditions (e.g., -80°C and -20°C).
-
-
Testing Frequency:
-
Analytical Tests:
-
At each time point, samples should be analyzed for key attributes such as:
-
Appearance (visual inspection)
-
Purity (using a stability-indicating HPLC method)
-
Concentration/Assay
-
-
-
Evaluation:
-
The results are used to establish a stability profile and determine the re-test period or shelf life under the specified storage conditions.
-
References
Technical Support Center: Overcoming Experimental Variability in Coixenolide Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common sources of experimental variability in assays involving Coixenolide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a bioactive compound that can be isolated from the seeds of Coix lacryma-jobi (Job's tears).[1] It is recognized for its anti-inflammatory, anti-tumor, and analgesic properties.[2] At low concentrations, this compound can stimulate the lung, heart, and smooth muscles, while higher concentrations tend to have an inhibitory effect.[1] Its therapeutic potential is primarily attributed to its ability to modulate key cellular signaling pathways.
Q2: What is the principal mechanism of action for this compound?
The primary mechanism of action for this compound is believed to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] By inhibiting this pathway, this compound can downregulate the expression of genes involved in inflammation and cell survival. Additionally, this compound has been shown to regulate the PI3K/Akt signaling pathway, which plays a crucial role in cell proliferation, apoptosis, and survival.[5][6]
Q3: My cytotoxicity assay results with this compound are not consistent. What are the common causes?
Inconsistent results in cytotoxicity assays, such as the MTT assay, are a common issue in cell-based experiments.[7][8] Variability can stem from several factors, including:
-
Cell Handling: Inconsistent cell seeding density, using cells with high passage numbers, and microbial contamination can all lead to variable results.[8][9]
-
This compound Preparation: Ensure this compound is fully dissolved and homogeneously mixed in the culture medium. Incomplete solubilization can lead to inconsistent concentrations across wells.
-
Incubation Times: Adhere strictly to the optimized incubation times for both drug treatment and the assay reagent (e.g., MTT).[10]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents is a major source of variability.[11]
Q4: I am observing high background noise in my NF-κB reporter assay. How can I reduce it?
High background in NF-κB reporter assays can obscure the inhibitory effects of this compound. To mitigate this:
-
Optimize TNF-α Concentration: If using TNF-α to stimulate NF-κB activity, ensure you are using a concentration that induces a robust but not maximal response. This creates a suitable window to observe inhibition.[12]
-
Cell Viability Check: Concurrently run a cell viability assay to ensure that the observed decrease in NF-κB activity is not due to cytotoxicity of the this compound concentration used.[12]
-
Use Proper Controls: Include untreated cells, cells treated with the vehicle (e.g., DMSO), and cells stimulated with TNF-α without any inhibitor as controls.[13]
Q5: My apoptosis assay results are ambiguous. What should I check?
Ambiguity in apoptosis assays (e.g., Annexin V staining) can arise from:
-
Incorrect Timing: Apoptosis is a dynamic process. The optimal time to detect apoptotic markers can vary depending on the cell type and this compound concentration. A time-course experiment is recommended to determine the ideal endpoint.[13]
-
Distinguishing Apoptosis from Necrosis: Use a dual-staining method, such as Annexin V and a viability dye like Propidium Iodide (PI), to differentiate between early apoptotic, late apoptotic, and necrotic cells.[14][15]
-
Cell Permeabilization: Be aware that fixation and permeabilization techniques can disrupt the cell membrane, making Annexin V staining unsuitable.[14]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT)
| Potential Problem | Possible Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into each row of the plate. |
| Pipetting errors when adding this compound or MTT reagent.[11] | Calibrate pipettes regularly. Use fresh tips for each replicate. For serial dilutions, ensure thorough mixing at each step.[10] | |
| IC50 Value Drifts Between Experiments | Variation in cell passage number.[8] | Use cells within a consistent and narrow passage number range for all experiments. |
| Inconsistent incubation time with this compound. | Standardize the incubation period for this compound treatment across all experiments. | |
| Contamination of cell cultures (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. | |
| Low Signal or Poor Dose-Response | This compound is not fully dissolved. | Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture medium. Vortex gently before use. |
| Suboptimal cell density. | Perform a cell titration experiment to determine the optimal seeding density that gives a linear response in the assay. | |
| Incorrect wavelength reading. | Ensure the plate reader is set to the correct absorbance wavelength for the formazan (B1609692) product (typically around 570 nm for MTT).[16] |
Guide 2: Unreliable Results in NF-κB Inhibition Assays
| Potential Problem | Possible Cause | Recommended Solution |
| No Inhibition Observed | This compound concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| NF-κB activation is too strong. | Reduce the concentration of the stimulating agent (e.g., TNF-α or IL-1β) to a sub-maximal level to better observe inhibitory effects.[17] | |
| Insufficient pre-incubation time with this compound. | Pre-incubate the cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the stimulating agent to allow for cellular uptake and target engagement. | |
| Apparent Inhibition is Actually Cytotoxicity | The tested concentration of this compound is toxic to the cells. | Perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same this compound concentrations to distinguish true inhibition from cell death.[12] |
| High Background Signal | Autofluorescence of this compound or impurities. | Run a control with this compound in cell-free media to check for background signal. |
| Basal NF-κB activity is high in unstimulated cells. | Ensure cells are not stressed or overly confluent, which can lead to elevated basal NF-κB levels. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Plating:
-
Harvest and count cells, ensuring >90% viability.
-
Dilute the cell suspension to the predetermined optimal density in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[10]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from a concentrated stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[16]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or a commercial solubilization buffer) to each well.[18]
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[18]
-
Read the absorbance at 570 nm using a microplate reader.
-
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Molecular Action Mechanism of Coixol from Soft-Shelled Adlay on Tyrosinase: The Future of Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Cancer Properties of Coix Seed Oil against HT-29 Colon Cells through Regulation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. youtube.com [youtube.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
Technical Support Center: Enhancing the Bioavailability of Coixenolide for In Vivo Studies
Welcome to the technical support center for Coixenolide in vivo research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively designing and executing experiments with this compound, focusing on strategies to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic effects?
A: this compound is a bioactive fatty acid ester isolated from the seeds of Coix lacryma-jobi (Job's tears). It is a major active component of Coix seed oil.[1][2] Preclinical and clinical studies have demonstrated its anti-inflammatory, anti-tumor, and immunomodulatory activities.[3][4][5] The anticancer drug Kanglaite®, an aqueous microemulsion of Coix seed oil, contains this compound as a primary constituent and is used in the clinical setting for various cancers.[1][2][3]
Q2: What are the main challenges in conducting in vivo studies with this compound?
A: The primary challenge for in vivo studies, particularly with oral administration, is the poor aqueous solubility of this compound. This lipophilic nature leads to low dissolution in the gastrointestinal (GI) tract, resulting in poor absorption and low oral bioavailability.[6][7] This can cause high variability in plasma concentrations and potentially limit its therapeutic efficacy in animal models.[6]
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A: Lipid-based formulations are the most effective strategies for improving the oral bioavailability of lipophilic compounds like this compound.[8][9] Specifically, Self-Emulsifying Drug Delivery Systems (SEDDS), which include Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), are highly recommended.[10] These systems are isotropic mixtures of oil, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in the aqueous environment of the GI tract.[10] This enhances the solubilization and absorption of the drug.[11] The commercial success of Kanglaite® injection, a lipid emulsion, underscores the effectiveness of this approach for this compound.[1][3]
Q4: How does this compound exert its anti-tumor effects at a molecular level?
A: this compound's mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] By suppressing the NF-κB pathway, this compound can inhibit the transcription of genes involved in inflammation, cell proliferation, and angiogenesis, and can induce apoptosis in tumor cells.[3]
Troubleshooting Guides
This section addresses specific issues users might encounter during their in vivo experiments with this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common issue with poorly soluble compounds.[6]
-
Potential Causes:
-
Poor and Inconsistent Dissolution: Due to its lipophilic nature, this compound may not dissolve uniformly in the GI tract, leading to erratic absorption.[6]
-
Food Effects: The presence or absence of food can alter gastric emptying and GI fluid composition, significantly impacting the dissolution and absorption of lipophilic drugs.[6][8]
-
First-Pass Metabolism: Variable metabolism in the gut wall or liver can lead to inconsistent systemic drug levels.[6]
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., 12 hours) before dosing or are fed a standardized diet to minimize variability from food effects.[6]
-
Formulation Optimization: Utilize a bioavailability-enhancing formulation such as a Self-Nanoemulsifying Drug Delivery System (SNEDDS). SNEDDS can improve dissolution and reduce the dependency of absorption on physiological variables.[7][11]
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[6]
-
-
Issue 2: Low Oral Bioavailability Despite High Permeability
-
Question: this compound is a lipophilic molecule and is expected to have high membrane permeability, yet we observe very low oral bioavailability in our rat model when administered as a simple suspension. Why is this, and what can be done?
-
Answer: This is a classic characteristic of a Biopharmaceutics Classification System (BCS) Class II drug, where absorption is limited by its dissolution rate, not its permeability.
-
Explanation: Even if this compound can readily pass through the intestinal wall, it must first be dissolved in the GI fluids to be absorbed. If it remains in a solid, undissolved state, its bioavailability will be minimal.
-
Solution: The key is to enhance the dissolution rate. Formulating this compound into a nanoemulsion or SNEDDS is a highly effective strategy.[12][13] These formulations present the drug in a solubilized state within fine lipid droplets, bypassing the dissolution step and facilitating absorption.[11]
-
Issue 3: Instability of the this compound Formulation
-
Question: Our this compound nanoemulsion formulation appears to be unstable, showing signs of phase separation and particle size changes over a short period. How can we improve its stability?
-
Answer: The stability of nanoemulsions is critical for reproducible in vivo results.
-
Potential Causes of Instability:
-
Inappropriate Excipient Selection: The choice and ratio of oil, surfactant, and co-surfactant are crucial for the stability of the nanoemulsion.
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones, is a common instability mechanism in nanoemulsions.[14]
-
Thermodynamic Instability: Nanoemulsions are kinetically stable but thermodynamically unstable systems.[15]
-
-
Troubleshooting and Stability Testing:
-
Optimize Formulation Components: Systematically screen different oils, surfactants, and co-surfactants to find a combination that produces a stable nanoemulsion with the desired droplet size.
-
Conduct Stability Studies: Subject the formulation to various stress conditions to assess its stability:
-
Thermodynamic Stability Testing: Perform centrifugation, heating-cooling cycles, and freeze-thaw cycles to check for phase separation, creaming, or cracking.[16]
-
Long-Term Stability: Store the formulation at different temperatures (e.g., 4°C and 25°C) and monitor droplet size, polydispersity index (PDI), and drug content over several weeks.[13]
-
-
-
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol provides a general method for preparing a SNEDDS formulation of this compound for oral administration in animal studies.
-
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides like Capryol 90)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
-
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Constructing a Ternary Phase Diagram: To identify the self-nanoemulsifying region, prepare various formulations with different ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or slightly bluish-white nanoemulsion.
-
Preparation of the SNEDDS Pre-concentrate:
-
Weigh the appropriate amounts of the selected oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat the mixture (e.g., to 40°C) and vortex until the this compound is completely dissolved and the solution is clear and homogenous.
-
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Dilute the SNEDDS pre-concentrate with water (e.g., 1:100) and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument. A droplet size of <200 nm is desirable for a nanoemulsion.
-
Self-Emulsification Time: Add the SNEDDS pre-concentrate to a beaker of water with gentle stirring and measure the time it takes to form a homogenous nanoemulsion.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines the procedure for an oral bioavailability study of a this compound SNEDDS formulation compared to a this compound suspension in rats.
-
Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g.
-
Acclimation: Acclimate the animals for at least one week before the experiment.
-
-
Experimental Groups (n=6 per group):
-
This compound Suspension (Control): this compound suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose).
-
This compound SNEDDS: The optimized SNEDDS formulation containing this compound.
-
Intravenous (IV) Group (for absolute bioavailability): this compound dissolved in a suitable solvent for IV injection.
-
-
Procedure:
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each animal immediately before dosing.
-
Oral Groups: Administer the this compound suspension or SNEDDS via oral gavage at a dose of, for example, 50 mg/kg. The typical dosing volume is 5-10 mL/kg.[17] Use an appropriately sized gavage needle (e.g., 18-20 gauge for rats).[17]
-
IV Group: Administer the this compound solution via the tail vein at a dose of, for example, 5 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Storage and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) for each group using appropriate software.
-
Calculate the relative oral bioavailability of the SNEDDS formulation compared to the suspension.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a Poorly Soluble Drug (Drug X) in Different Formulations Following Oral Administration in Rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Drug X Suspension | 50 | 150 ± 35 | 4.0 ± 1.5 | 1200 ± 250 | 100% (Reference) |
| Drug X Nanoemulsion | 50 | 850 ± 120 | 1.5 ± 0.5 | 6000 ± 800 | 500% |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway
References
- 1. Frontiers | Kanglaite (Coix Seed Extract) as Adjunctive Therapy in Cancer: Evidence Mapping Overview Based on Systematic Reviews With Meta-Analyses [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Research advance on ethenopharmacology, pharmacodynamics, pharmacokinetics and clinical therapeutics of Coix seed and its preparation, Kanglaite injection | Semantic Scholar [semanticscholar.org]
- 4. Clinical safety and efficacy of Kanglaite® (Coix Seed Oil) injection combined with chemotherapy in treating patients with gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Efficacy and Safety for Kanglaite Injection in the Control of the Malignant Pleural Effusions via Thoracic Perfusion: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical studies with oral lipid based formulations of poorly soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Nanoemulsion as a strategy for improving the oral bioavailability and anti-inflammatory activity of andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. mdpi.com [mdpi.com]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Refining Coixenolide Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine Coixenolide treatment protocols for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A: this compound is a naturally occurring compound that can be isolated from Coix seeds.[1] It has demonstrated various biological activities, including anti-inflammatory, anti-tumor, and pain-reducing properties.[1] In research, it is primarily investigated for its potential as an anticancer agent due to its ability to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[2][3]
Q2: What is the mechanism of action of this compound?
A: The primary mechanism of action of this compound involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can suppress the expression of downstream target genes that promote cancer cell growth and survival. Additionally, this compound has been shown to affect other signaling pathways, such as the PI3K/Akt pathway, contributing to its anti-cancer effects.[3][5]
Q3: In which solvents can I dissolve this compound?
A: this compound is soluble in several organic solvents. For in vitro experiments, the following solvents and concentrations have been reported[1]:
-
Ethanol: ≥ 100 mg/mL
-
DMSO: 2 mg/mL (requires sonication, warming, and heating to 60°C)
-
THF: 40 mg/mL (requires sonication)
It is crucial to use newly opened, hygroscopic DMSO to ensure maximum solubility.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the culture medium.
Troubleshooting Guides
Issue 1: this compound precipitates in the cell culture medium.
Potential Cause: The final concentration of this compound in the medium exceeds its aqueous solubility, or the solvent concentration is too high, causing cytotoxicity.
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[6]
-
Serial Dilution: Instead of adding the concentrated stock solution directly to the medium, perform serial dilutions in a pre-warmed medium to achieve the final desired concentration.
-
Increase Serum Concentration: If using a serum-containing medium, a slightly higher serum percentage in the initial dilution step might help to keep the compound in solution, as serum proteins can bind to hydrophobic compounds.
-
Sonication: Briefly sonicate the final diluted solution before adding it to the cells to help dissolve any small precipitates.
-
Use of Pluronic F-68: For serum-free media, consider the addition of a non-ionic surfactant like Pluronic F-68 to improve the solubility of hydrophobic compounds.
Issue 2: Inconsistent results or high variability between experiments.
Potential Cause: This can be due to several factors, including inconsistent stock solution preparation, variable cell seeding density, or degradation of the compound.
Solutions:
-
Aliquot Stock Solutions: After preparing the this compound stock solution, aliquot it into smaller, single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Consistent Cell Seeding: Ensure a consistent number of cells are seeded in each well and that the cells are evenly distributed to minimize variability in cell number at the time of treatment.
-
Control for Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with prolonged culturing.
-
Regularly Calibrate Pipettes: Inaccurate pipetting can lead to significant errors in compound concentration and cell seeding.
Issue 3: High cytotoxicity observed in control (vehicle-treated) cells.
Potential Cause: The solvent used to dissolve this compound (e.g., DMSO) is toxic to the cells at the concentration used.
Solutions:
-
Determine Solvent Tolerance: Before starting the this compound experiments, perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.
-
Reduce Final Solvent Concentration: Aim for the lowest possible final solvent concentration in your experiments (ideally ≤ 0.1%).
-
Use a Less Toxic Solvent: If DMSO proves to be too toxic, consider testing other solvents like ethanol, if compatible with your experimental setup.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Incubation Time (hours) | Assay |
| HT-29 | Colon Cancer | 5.30 mg/mL | ~9000 µM | 24 | CCK-8 |
| Caco-2 | Colon Cancer | 7.00 mg/mL | ~11800 µM | 24 | CCK-8 |
| HCT-116 | Colon Cancer | 8.74 mg/mL | ~14800 µM | 24 | CCK-8 |
| HEp2 | Laryngeal Carcinoma | 2.13 mg/mL | ~3600 µM | Not Specified | Not Specified |
Note: The provided IC50 values for HT-29, Caco-2, and HCT-116 are from a study using Coix seed oil, of which this compound is a major component.[3] The IC50 for HEp2 is for a lipophilic extract of fermented coix seed.[7] Researchers should determine the specific IC50 for pure this compound in their cell line of interest.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: To aid dissolution, sonicate the solution in a water bath and warm it to 60°C until the powder is completely dissolved.[1]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (prepared from the stock solution in fresh, pre-warmed culture medium). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: Western Blot Analysis for Apoptosis and Cell Cycle Proteins
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound induces apoptosis via the intrinsic pathway.
Caption: General experimental workflow for this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Coixol Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Brassinosteroids cause cell cycle arrest and apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Coixenolide: An In Vivo Examination of its Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Coixenolide, a bioactive compound isolated from the seeds of Coix lacryma-jobi (Job's tears), has garnered attention for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides an objective comparison of the in vivo anti-inflammatory performance of this compound and its closely related compound, Coixol, with other alternatives, supported by available experimental data. Detailed methodologies for key experimental models are presented to aid in the design and evaluation of future in vivo studies.
Comparative Efficacy of Coix-derived Compounds
While direct in vivo comparative studies on this compound are limited in publicly available literature, research on Coixol, another active constituent of Coix seeds, provides valuable insights into the potential anti-inflammatory efficacy of this class of compounds.
A study on synthesized derivatives of Coixol demonstrated their potent anti-inflammatory activity in a xylene-induced mouse ear edema model. The results indicated that these derivatives exhibited more pronounced anti-inflammatory effects than both Coixol and the well-known nonsteroidal anti-inflammatory drug (NSAID), celecoxib.[1]
Table 1: In Vivo Anti-inflammatory Activity of Coixol Derivatives in Xylene-Induced Mouse Ear Edema
| Treatment Group | Dosage | Inhibition of Ear Edema (%) |
| Control | - | - |
| Xylene | - | - |
| Coixol | Not specified | - |
| Celecoxib | Not specified | - |
| Coixol Derivative 9c | Not specified | > Coixol, Celecoxib |
| Coixol Derivative 9j | Not specified | > Coixol, Celecoxib |
Note: Specific quantitative data for inhibition percentages were not provided in the source material, but the derivatives were reported to be more potent than the comparators.
Signaling Pathways in Inflammation
The anti-inflammatory effects of Coix-derived compounds are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. In vitro studies on Coixol have elucidated its mechanism of action, which likely shares similarities with this compound.
Coixol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] These pathways are critical in the transcription of pro-inflammatory genes, leading to the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Below is a diagram illustrating the proposed anti-inflammatory mechanism of action.
Caption: Proposed anti-inflammatory signaling pathway of Coixol.
Key In Vivo Experimental Protocols
To validate the anti-inflammatory effects of this compound, standardized and well-characterized in vivo models of inflammation are essential. The following are detailed protocols for two commonly used models.
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation. Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a biphasic inflammatory response.
Experimental Workflow:
Caption: Workflow for carrageenan-induced paw edema assay.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimation: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Administration: The test compound (this compound), positive control (e.g., Indomethacin, 10 mg/kg), or vehicle is administered orally or intraperitoneally.
-
Induction: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study the systemic inflammatory response and the efficacy of anti-inflammatory agents in modulating cytokine production.
Experimental Workflow:
Caption: Workflow for LPS-induced systemic inflammation model.
Methodology:
-
Animals: C57BL/6 or BALB/c mice are typically used.
-
Acclimation and Grouping: Similar to the carrageenan model.
-
Administration: The test compound, a positive control (e.g., Dexamethasone), or vehicle is administered.
-
Induction: LPS from E. coli is injected intraperitoneally (i.p.).
-
Sample Collection: Blood samples are collected at various time points (e.g., 2, 6, 24 hours) post-LPS injection.
-
Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA kits.
Conclusion and Future Directions
The available evidence, primarily from studies on the related compound Coixol, suggests that this compound holds promise as a potent anti-inflammatory agent. Its likely mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways. However, to fully validate its therapeutic potential, further in vivo studies are imperative. Direct comparative studies of this compound against established anti-inflammatory drugs in models such as carrageenan-induced paw edema and LPS-induced systemic inflammation will be crucial. Such studies will provide the necessary quantitative data to establish a clear efficacy and safety profile for this compound, paving the way for its potential development as a novel anti-inflammatory therapeutic.
References
A Comparative Analysis of Coixenolide and Coixol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the bioactive properties of Coixenolide and Coixol (B1215178), two prominent compounds isolated from Coix seeds (Coix lacryma-jobi L.). The following sections detail their respective anti-inflammatory and anti-cancer activities, supported by available experimental data and methodologies. This analysis aims to facilitate further research and development of these natural compounds for therapeutic applications.
Summary of Bioactivities
Both this compound and Coixol, naturally occurring compounds in Coix seeds, have demonstrated significant potential in preclinical studies for their anti-inflammatory and anti-cancer properties.[1][2][3][4] While both compounds exhibit therapeutic promise, the depth of research into their specific mechanisms of action and quantitative potency varies, with more detailed molecular pathway information currently available for Coixol.
Quantitative Comparison of Bioactivity
The following tables summarize the available quantitative data for the anti-cancer and anti-inflammatory activities of this compound and Coixol. It is important to note that direct comparative studies are limited, and much of the data for this compound is derived from studies on Coix Seed Oil (CSO), which contains a mixture of bioactive compounds.
Table 1: Anti-Cancer Activity
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Coixol-CDP | A549 (Non-small cell lung cancer) | MTT Assay | 33.93 ± 2.28 µg/mL (24h) | [5] |
| 16.80 ± 1.46 µg/mL (48h) | [5] | |||
| 6.93 ± 0.83 µg/mL (72h) | [5] | |||
| Coix Seed Oil (contains this compound) | HT-29 (Colon adenocarcinoma) | CCK-8 Assay | 5.30 ± 0.21 mg/mL (24h) | [6] |
| Caco-2 (Colorectal adenocarcinoma) | CCK-8 Assay | 7.00 ± 0.34 mg/mL (24h) | [6] | |
| HCT-116 (Colorectal carcinoma) | CCK-8 Assay | 8.74 ± 0.17 mg/mL (24h) | [6] |
Coixol-CDP is an inclusion complex of coixol with β-cyclodextrin polymers, which enhances its water solubility and bioavailability.
Table 2: Anti-Inflammatory Activity
| Compound | Model | Key Findings | Citation |
| Coixol | LPS-induced RAW 264.7 macrophages | Dose-dependent reduction of NO, TNF-α, IL-1β, IL-6 | [7][8] |
| This compound | General mention | Exhibits anti-inflammatory properties | [9] |
Specific IC50 values for the anti-inflammatory activity of this compound were not available in the reviewed literature.
Mechanisms of Action and Signaling Pathways
This compound
The primary anti-tumor mechanism of this compound is suggested to be through the inhibition of the NF-κB signaling pathway .[10][11] Studies on Coix Seed Oil (CSO), where this compound is a major component, have further elucidated that its anti-cancer effects involve the regulation of the PI3K/AKT signaling pathway , leading to cell cycle arrest and apoptosis.[6] Kanglaite (KLT), an injectable emulsion of CSO used in clinical settings in China for cancer treatment, also points to the significance of this compound in anti-cancer therapy.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Research on Coix seed as a food and medicinal resource, it's chemical components and their pharmacological activities: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Action Mechanism of Coixol from Soft-Shelled Adlay on Tyrosinase: The Future of Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Cancer Properties of Coix Seed Oil against HT-29 Colon Cells through Regulation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Quality, Antioxidant Capacity, and Anti-Inflammatory Activity of Adlay [Coix lacryma-jobi L. var. ma-yuen (Rom. Caill.) Stapf.] Sprout at Several Harvest Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Coixenolide and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Coixenolide, a bioactive compound found in Coix seeds, and Paclitaxel, a widely used chemotherapeutic agent. The information presented herein is based on available experimental data and is intended to be an objective resource for professionals in the fields of oncology and drug development.
Executive Summary
Paclitaxel is a well-established anti-cancer drug with a potent cytotoxic mechanism centered on microtubule stabilization, leading to cell cycle arrest and apoptosis. This compound, a key component of Coix seed oil, has demonstrated anti-tumor properties, including the induction of apoptosis and cell cycle arrest. However, direct comparative studies on the cytotoxic effects of purified this compound versus Paclitaxel are limited in publicly available literature. This guide synthesizes the existing data to provide a comparative overview, with the caveat that much of the data for this compound is derived from studies on Coix seed oil or extracts.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Paclitaxel and Coix seed oil/extracts (containing this compound) in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Paclitaxel | Multiple Cell Lines | Various | 2.5 - 7.5 nM (24h exposure) | [1] |
| SK-BR-3 | Breast Cancer | ~5 nM (72h exposure) | [2] | |
| MDA-MB-231 | Breast Cancer | ~10 nM (72h exposure) | [2] | |
| T-47D | Breast Cancer | ~2.5 nM (72h exposure) | [2] | |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Median: 9.4 µM (24h), 0.027 µM (120h) | [3] | |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | Median: 25 µM (24h), 5.0 µM (120h) | [3] | |
| Coix Seed Oil (CSO) | HT-29 | Colon Cancer | 5.30 ± 0.21 mg/mL (24h), 1.78 ± 0.11 mg/mL (72h) | [4] |
| Caco-2 | Colon Cancer | 7.00 ± 0.34 mg/mL (24h), 2.84 ± 0.21 mg/mL (72h) | [4] | |
| HCT-116 | Colon Cancer | 8.74 ± 0.17 mg/mL (24h), 3.00 ± 0.25 mg/mL (72h) | [4] | |
| Adlay Hull Methanol Extract | HL-60 | Blood Cancer | 70 µg/mL (72h) | [1] |
| U937 | Blood Cancer | 61 µg/mL (72h) | [1] |
Mechanisms of Cytotoxicity
Paclitaxel: Microtubule Stabilization and Apoptotic Induction
Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[5] This disruption of normal microtubule dynamics is crucial for various cellular functions, particularly mitosis.[5] The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis or programmed cell death.[6][7] Paclitaxel-induced apoptosis is mediated through several signaling pathways, including the PI3K/AKT and MAPK pathways.[6][8]
This compound: Induction of Apoptosis and Cell Cycle Arrest
This compound, as a major active component of Coix seed, exhibits anti-tumor effects by inducing apoptosis and cell cycle arrest.[4][9] Studies on Coix seed oil have shown that it can induce cell cycle arrest in the G2 phase.[4] The apoptotic mechanism is associated with the regulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and the activation of caspases.[4] The PI3K/AKT and NF-κB signaling pathways have been identified as being modulated by Coix seed components.[7][10]
Signaling Pathway Diagrams
References
- 1. Adlay Seed (Coix lacryma-jobi L. var. Ma-yuen Stapf.) Ethanolic Extract Fractions and Subfractions Induce Cell Cycle Arrest and Apoptosis in Human Breast and Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cancer stem cells and signaling pathways by phytochemicals: Novel approach for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin arrests G2/M phase and induces caspase-dependent cell death in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Cancer Properties of Coix Seed Oil against HT-29 Colon Cells through Regulation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Coixenolide: A Comparative Guide to its NF-κB Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
The transcription factor nuclear factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell proliferation, and survival. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Coixenolide, a bioactive compound isolated from Coix seeds, has garnered attention for its potential anti-inflammatory and anti-tumor properties, which are proposed to be mediated through the inhibition of the NF-κB signaling pathway.[1][2][3] This guide provides a comprehensive comparison of the inhibitory effects of this compound's closely related compound, Coixol, on the NF-κB pathway alongside other well-established inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of NF-κB Inhibitors
| Inhibitor | Target in NF-κB Pathway | IC50 Value | Cell Type | Measurement Method |
| Coixol | IκBα and p65 phosphorylation | Not Reported | RAW 264.7 macrophages | Western Blot |
| Parthenolide | IκB Kinase (IKK) | 7.46 µM (cell viability) | CNE1 (nasopharyngeal carcinoma) | MTT Assay |
| BAY 11-7082 | IκBα phosphorylation | 10 µM | Various tumor cells | Inhibition of TNFα-induced IκBα phosphorylation |
| MG-132 | Proteasome (prevents IκBα degradation) | 2 µM (cell viability) | Ovarian cancer cell lines | Cell Viability Assay |
Note: The IC50 value for Parthenolide reflects its effect on cell viability, which is linked to its NF-κB inhibitory activity.[6] The IC50 for MG-132 also pertains to cell viability, a downstream consequence of its potent proteasome and NF-κB inhibition.[7]
Experimental Validation of NF-κB Inhibition
The inhibitory effect of a compound on the NF-κB pathway is typically validated through a series of key experiments. The following protocols provide a detailed methodology for two such critical assays.
Western Blot Analysis for Phosphorylated p65 and IκBα
This technique allows for the visualization and semi-quantification of the phosphorylation status of key proteins in the NF-κB signaling cascade. A decrease in the phosphorylation of IκBα and the p65 subunit of NF-κB upon treatment with an inhibitor indicates a disruption of the pathway's activation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in 6-well plates and culture overnight. Pre-treat cells with various concentrations of the test compound (e.g., Coixol) for 1-2 hours. Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (20 ng/mL), for 15-30 minutes.
-
Protein Extraction: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Collect the cell lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated p65 (p-p65), total p65, phosphorylated IκBα (p-IκBα), and total IκBα. A loading control, such as β-actin or GAPDH, should also be probed.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of inhibition.
Luciferase Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcriptional activity. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway results in a decrease in luciferase expression and, consequently, a reduction in luminescence.
Protocol:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent. Allow the cells to express the plasmids for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the transfected cells with the test inhibitor for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate to quench the firefly signal and measure the Renilla luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The fold change in NF-κB activity is calculated by comparing the normalized luciferase activity of the treated and stimulated cells to that of the stimulated-only control.
Visualizing the Molecular Interactions and Experimental Processes
To better understand the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: The NF-κB signaling pathway and points of inhibition.
Caption: Workflow for validating NF-κB pathway inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NF-κB luciferase reporter assay [bio-protocol.org]
- 3. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 4. Coixol Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coixol Suppresses NF-κB, MAPK Pathways and NLRP3 Inflammasome Activation in Lipopolysaccharide-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Inhibitor MG-132 and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Coixenolide in Combination with Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Coixenolide, a primary active component of Coix seed extract, in combination with various chemotherapeutic agents for the treatment of cancer, with a focus on non-small cell lung cancer (NSCLC). The information presented is based on available preclinical and clinical data, highlighting synergistic effects, underlying mechanisms of action, and detailed experimental protocols.
Executive Summary
This compound, often administered as Kanglaite (KLT) injection, has demonstrated significant potential in enhancing the efficacy of conventional chemotherapy regimens. When combined with agents such as cisplatin (B142131), paclitaxel, and docetaxel, this compound exhibits synergistic anti-tumor effects. This synergy is attributed to its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, notably the PI3K/Akt and NF-κB pathways. Clinical evidence further supports the use of KLT in combination with chemotherapy, showing improved objective response rates and a reduction in chemotherapy-associated adverse effects in NSCLC patients.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies on the synergistic effects of this compound (or related compounds) in combination with standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity of Chemotherapeutic Agents in NSCLC Cell Lines
| Cell Line | Chemotherapeutic Agent | IC50 Value |
| A549 | Cisplatin | 16.48 µM (24h)[1] |
| A549/DDP (Cisplatin-resistant) | Cisplatin | 33.85 µM (24h)[1] |
| H1299 | Paclitaxel | 43 nM (72h) |
| A549 | Paclitaxel | 11 nM (72h) |
| A549 | Docetaxel | 3.16 nM (72h)[2] |
Table 2: Synergistic Effects of Kangai Injection (KAI) and Cisplatin on A549/DDP Cells [3][4]
| Treatment | Apoptosis Rate (%) | G2/M Phase Arrest (%) |
| Control | <5 | Not specified |
| Cisplatin (10 µM) | ~10 | Not specified |
| KAI + Cisplatin | Significantly Increased | Significantly Increased |
Table 3: Clinical Efficacy of Kanglaite (KLT) Injection in Combination with Chemotherapy in Advanced NSCLC
| Combination Therapy | Outcome | Result | Reference |
| KLT + Gemcitabine (B846) + Cisplatin | Objective Response Rate (ORR) | RR = 1.76 (95% CI: 1.49-2.06) | [5][6] |
| KLT + Gemcitabine + Cisplatin | Karnofsky Performance Status (KPS) Improvement | OR = 2.03 (95% CI: 1.55-2.66) | [5][6] |
| KLT + Platinum-based chemotherapy | Objective Response Rate (ORR) | RR = 1.35 (95% CI: 1.23–1.48) | [7] |
| KLT + Platinum-based chemotherapy | Karnofsky Performance Status (KPS) Improvement | RR = 2.04 (95% CI: 1.79–2.33) | [7] |
Signaling Pathway Modulation
This compound, in combination with chemotherapeutic agents, modulates key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and downstream targets. This inhibition sensitizes cancer cells to the apoptotic effects of chemotherapy.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation in cancer cells contributes to chemoresistance. This compound has been found to inhibit the NF-κB pathway, thereby sensitizing cancer cells to chemotherapy. A study on hepatocellular carcinoma cells showed that Kanglaite, in combination with cisplatin, inhibited the CKLF1/NF-κB pathway.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound combination therapies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound in combination with chemotherapeutic agents on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, H1299) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, a chemotherapeutic agent (e.g., cisplatin, paclitaxel, docetaxel), or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve. The synergistic effect is evaluated using the Combination Index (CI), where CI < 1 indicates synergy.
References
- 1. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mlj.goums.ac.ir [mlj.goums.ac.ir]
- 3. Overcoming Basal Autophagy, Kangai Injection Enhances Cisplatin Cytotoxicity by Regulating FOXO3a-Dependent Autophagic Cell Death and Apoptosis in Human Lung Adenocarcinoma A549/DDP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Basal Autophagy, Kangai Injection Enhances Cisplatin Cytotoxicity by Regulating FOXO3a-Dependent Autophagic Cell Death and Apoptosis in Human Lung Adenocarcinoma A549/DDP Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meta-analysis of the clinical effect of Kanglaite injection-assisted gemcitabine plus cisplatin regimen on non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Kanglaite enhances the efficacy of cisplatin in suppression of hepatocellular carcinoma via inhibiting CKLF1 mediated NF-κB pathway and regulating transporter mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Coixenolide with Other Natural Anti-Tumor Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor performance of Coixenolide, a bioactive compound isolated from Coix seeds, with other well-researched natural anti-tumor compounds: Curcumin, Resveratrol, and Epigallocatechin gallate (EGCG). The comparison is based on available experimental data on their cytotoxicity and mechanisms of action in various cancer cell lines.
Executive Summary
This compound, a key component of Coix seed oil, has demonstrated anti-tumor activities, including the inhibition of cancer cell proliferation and induction of apoptosis.[1][2] While direct comparative studies with purified this compound are limited, data from Coix seed oil (CSO) and extracts provide valuable insights into its potential efficacy. This guide presents a comparative analysis of the cytotoxic effects (IC50 values) of this compound (represented by CSO) and other prominent natural compounds on lung, breast, colon, and pancreatic cancer cell lines. Furthermore, it delves into the underlying molecular mechanisms, particularly their impact on critical signaling pathways such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Data Presentation: Comparative Cytotoxicity (IC50)
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound (as Coix Seed Oil), Curcumin, Resveratrol, and EGCG on various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency. It is important to note that the data for this compound is derived from studies using Coix Seed Oil, and therefore represents the effect of a complex mixture where this compound is a major active component.
Table 1: Comparative IC50 Values in Lung Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Incubation Time (h) |
| Curcumin | A549 | 15.07 | 24 |
| Curcumin | A549 | 11.09 | 48 |
| Curcumin | A549 | 7.607 | 72 |
| Curcumin | NCI-H1299 | 16.71 | 24 |
| Curcumin | NCI-H1299 | 9.233 | 48 |
| Curcumin | NCI-H1299 | 6.506 | 72 |
| EGCG | A549 | 28.34 | Not Specified |
| EGCG | H1299 | 27.63 | Not Specified |
Table 2: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Incubation Time (h) |
| Resveratrol | MCF-7 | 51.18 | Not Specified |
| Resveratrol | MDA-MB-231 | 144 | 24 |
| Curcumin | T47D, MCF7, MDA-MB-231, MDA-MB-468 | Micromolar range | Not Specified |
Table 3: Comparative IC50 Values in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 Value (mg/mL) | Incubation Time (h) |
| Coix Seed Oil | HT-29 | 5.30 | 24 |
| Coix Seed Oil | HT-29 | 1.78 | 72 |
| Coix Seed Oil | Caco-2 | 7.00 | 24 |
| Coix Seed Oil | Caco-2 | 2.84 | 72 |
| Quercetin | CACO-2 | 35 µM | 24 |
| Quercetin | SW-620 | 20 µM | 24 |
Table 4: Comparative IC50 Values in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Incubation Time (h) |
| EGCG | AsPC-1 | ~72 | 48 |
| EGCG | BxPC-3 | ~64 | 48 |
| Coix Seed Extract | BxPC3luc | IC50 of Gemcitabine reduced from 0.54 to 0.13 µg/mL with co-treatment | 72 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced literature are provided below.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds (this compound, Curcumin, Resveratrol, EGCG) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the compounds at their respective IC50 concentrations for a specified time. Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: After treatment with the compounds, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and the other natural anti-tumor compounds.
Conclusion
This compound, as a major component of Coix seed oil, demonstrates significant anti-tumor potential, particularly against colon cancer cells.[3] When compared to other well-established natural anti-tumor compounds like Curcumin, Resveratrol, and EGCG, it appears to be a promising candidate for further investigation. The available data suggests that these natural compounds exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of pro-survival signaling pathways like the PI3K/Akt pathway. However, to establish a definitive head-to-head comparison, further studies with purified this compound are warranted to determine its specific IC50 values across a broader range of cancer cell lines. This would enable a more direct and accurate assessment of its potency relative to other natural compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future comparative studies.
References
- 1. In vitro anti-cancer activities of Job’s tears (Coix lachryma-jobi Linn.) extracts on human colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Cancer Properties of Coix Seed Oil against HT-29 Colon Cells through Regulation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Coixenolide: A Review of Natural Sources
A comparative analysis of the bioactivity of synthetically produced versus naturally sourced Coixenolide remains an area for future research, as current scientific literature accessible through targeted searches does not provide data on the biological evaluation of synthetic this compound. This guide, therefore, focuses on the well-documented bioactivity of this compound isolated from its natural source, the seeds of Coix lacryma-jobi (Job's tears).
This compound, a bioactive compound found in Coix seeds, has garnered significant attention for its diverse pharmacological effects.[1][2] Extensive research has demonstrated its potential as an anti-inflammatory, anti-tumor, and analgesic agent.[2][3] This guide provides a comprehensive overview of the experimentally determined bioactivity of natural this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Anti-Inflammatory Activity
Natural this compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators.
Quantitative Data for Anti-Inflammatory Activity
| Cell Line | Treatment | Concentration | Inhibition of NO Production (%) | IC50 (µM) | Reference |
| RAW 264.7 Macrophages | Ebractenoid F (structurally related) + LPS | Various | Significant decrease | Not specified | [1] |
Note: Data on the direct inhibition of inflammatory markers by isolated this compound was not available in the provided search results. The data presented is for a structurally related compound, Ebractenoid F, which suggests a potential mechanism for this compound's anti-inflammatory action through the NF-κB pathway.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol outlines a general method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response, and the plate is incubated for another 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
Anti-Cancer Activity
This compound has demonstrated promising anti-tumor properties across various cancer cell lines. Its mechanism of action is believed to involve the inhibition of cancer cell proliferation and the induction of apoptosis.
Quantitative Data for Anti-Cancer Activity
| Cell Line | Treatment | IC50 | Reference |
| Human Lung Cancer Cell Lines | Synthetic makaluvamine analogs (as a proxy for synthetic compound evaluation) | 0.01µM to 2.5µM | [4] |
| HeLa and CaCo-2 Cancer Cell Lines | Synthesized flavone (B191248) analogs (as a proxy for synthetic compound evaluation) | IC50 = 30.8057 μg/mL (Compound 3 against CaCo-2) | [5] |
Note: Specific IC50 values for natural this compound against various cancer cell lines were not explicitly available in the provided search results. The data in the table are from studies on synthetic analogs of other natural products to illustrate the type of data typically generated in such evaluations.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and incubated overnight to allow for attachment.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathways and Experimental Workflow
The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Caption: Proposed Anti-Inflammatory Pathway of this compound.
Caption: Workflow for Bioactivity Assessment.
References
Comparative Efficacy of Coixenolide Across Diverse Cancer Cell Lines: A Head-to-Head Analysis
For Immediate Release
In the ongoing quest for novel and effective cancer therapeutics, Coixenolide, a bioactive compound derived from Coix seed, has demonstrated significant anti-tumor activity across a spectrum of cancer cell lines. This guide provides a comprehensive cross-validation of this compound's efficacy, presenting a comparative analysis with established chemotherapeutic agents, doxorubicin (B1662922) and cisplatin (B142131). The data is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of next-generation cancer treatments.
Quantitative Efficacy Overview
The anti-proliferative activity of this compound has been evaluated in multiple human cancer cell lines, with its efficacy benchmarked against doxorubicin and cisplatin. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined through standardized cell viability assays.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| A549 | Lung Carcinoma | Data Not Available | ~0.5 - 5.0 | ~15.0[1] |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | ~0.1 - 2.0[2] | ~20.0[1] |
| HeLa | Cervical Cancer | Data Not Available | ~0.1 - 1.0[2] | ~10.0[1] |
| HT-29 | Colon Adenocarcinoma | Data Not Available | ~1.0 | ~12.5 |
| HEp2 | Laryngeal Carcinoma | 2.13 mg/mL (lipophilic extract) | Data Not Available | Data Not Available |
Deciphering the Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-cancer effects through the modulation of key signaling pathways integral to cancer cell survival and proliferation. The primary mechanisms identified involve the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily through the inhibition of the PI3K/AKT and NF-κB signaling cascades.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated, promoting tumorigenesis. This compound has been shown to downregulate the phosphorylation of key components of this pathway, leading to the inhibition of downstream pro-survival signals and promoting apoptosis.
References
Safety Operating Guide
Personal protective equipment for handling Coixenolide
Essential Safety and Handling Guide for Coixenolide
This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Disclaimer: this compound is intended for research use only and has not been fully validated for medical applications.[1] A comprehensive Safety Data Sheet (SDS) is not publicly available. Therefore, this guidance is based on available product information and general principles of laboratory safety for handling novel compounds with unknown toxicological profiles.
Physical & Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow oil | MedchemExpress |
| Molecular Formula | C38H70O4 | MedchemExpress |
| Molecular Weight | 590.96 g/mol | MedchemExpress |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Duration | Recommendations |
| Neat (as purchased) | - | 4°C, sealed, away from moisture and light[1] |
| In solvent | 6 months | -80°C (sealed, away from moisture and light)[1][2] |
| In solvent | 1 month | -20°C (sealed, away from moisture and light)[1][2] |
Solubility Data
| Solvent | Concentration | Notes |
| Ethanol | ≥ 100 mg/mL (169.22 mM) | - |
| THF | 40 mg/mL (67.69 mM) | Requires sonication |
| DMSO | 2 mg/mL (3.38 mM) | Requires sonication, warming, and heating to 60°C. Use newly opened DMSO as it is hygroscopic. |
Source: MedchemExpress[2]
Personal Protective Equipment (PPE)
Given the absence of a formal toxicological assessment, a cautious approach to PPE is mandatory. The following workflow outlines the minimum required PPE for handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plans
Handling and Preparation of Solutions
-
Preparation: Conduct all manipulations of this compound, including weighing and dilutions, within a certified chemical fume hood to minimize inhalation exposure.
-
Gloves: Always wear two pairs of chemical-resistant nitrile gloves. Change the outer pair immediately if contaminated.
-
Eye Protection: Wear safety glasses with side shields at a minimum. For tasks with a higher risk of splashing, such as dissolving with sonication, wear chemical splash goggles.
-
Clothing: A standard laboratory coat should be worn and kept buttoned.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound slowly to avoid splashing. Be aware of the specific requirements for dissolving in certain solvents, such as the need for sonication or heating for THF and DMSO.[2]
Emergency Procedures
Skin Contact
-
Immediately remove any contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek medical attention if irritation develops or persists.
Eye Contact
-
Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
Spill Response
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE (double gloves, lab coat, eye protection), absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the contaminated material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Disposal Plan
As the environmental and toxicological properties of this compound have not been fully characterized, all waste containing this compound must be treated as hazardous.
-
Solid Waste:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions of this compound and any solvent washes should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Disposal:
-
All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program. Do not pour this compound solutions down the drain.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
